Product packaging for Brophenexin(Cat. No.:)

Brophenexin

Cat. No.: B2401606
M. Wt: 330.09 g/mol
InChI Key: AQDSZKTVQVSVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brophenexin is a useful research compound. Its molecular formula is C11H19BrCl2N2 and its molecular weight is 330.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19BrCl2N2 B2401606 Brophenexin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSZKTVQVSVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Brophenexin's Neuroprotective Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is excitotoxicity, a process of neuronal damage and death initiated by the excessive activation of N-methyl-D-aspartate receptors (NMDARs).[1] This whitepaper provides a detailed examination of the mechanism of action of Brophenexin, a novel neuroprotective agent. This compound offers a promising therapeutic strategy by targeting the interaction between NMDARs and the transient receptor potential melastatin-4 (TRPM4) channel, thereby mitigating the detrimental effects of excitotoxicity.[2][3] This document will detail the underlying signaling pathways, present quantitative data from key preclinical studies, and outline the experimental protocols used to elucidate this compound's neuroprotective effects.

Introduction: The Role of Excitotoxicity in Neurodegeneration

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a vital role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate release leads to the overstimulation of its receptors, particularly NMDARs. This pathological process, known as excitotoxicity, triggers a cascade of intracellular events, including excessive calcium (Ca2+) influx, mitochondrial dysfunction, and the activation of cell death pathways.[1][4]

While synaptic NMDARs are crucial for normal neuronal function, extrasynaptic NMDARs (esNMDARs) are primarily responsible for mediating excitotoxic cell death.[1] A critical component in this pathological cascade is the TRPM4 channel, which forms a protein complex with esNMDARs.[2][3] This NMDAR/TRPM4 complex facilitates the excessive Ca2+ influx that drives neurotoxicity.[2] this compound has emerged as a first-in-class inhibitor of this NMDAR/TRPM4 interface, offering a targeted approach to neuroprotection.[5][6]

This compound's Core Mechanism: Decoupling the NMDAR/TRPM4 Toxic Complex

This compound exerts its neuroprotective effects by physically binding to TRPM4 at the interface where it interacts with the NMDAR.[2][3] This action does not block the NMDAR pore directly but rather modulates its function, effectively attenuating the pathological Ca2+ influx associated with excitotoxicity.[1][2] This targeted mechanism is a significant advancement over traditional NMDAR antagonists, which often cause debilitating side effects by indiscriminately blocking all NMDAR activity, including the functions essential for normal synaptic transmission.

Signaling Pathway of this compound-Mediated Neuroprotection

The following diagram illustrates the signaling pathway involved in NMDAR-mediated excitotoxicity and the point of intervention for this compound.

Brophenexin_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excessive Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Mediates TRPM4 TRPM4 TRPM4->Ca_Influx Potentiates This compound This compound This compound->TRPM4 This compound->Ca_Influx Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Leads to Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Cell_Death Triggers

This compound's intervention in the excitotoxicity cascade.

Quantitative Data on this compound's Efficacy

Preclinical studies have provided robust quantitative data on the neuroprotective effects of this compound. The following tables summarize key findings from in vitro experiments on cultured hippocampal neurons.

Parameter Condition This compound Concentration Result Reference
NMDA-Evoked Whole-Cell CurrentsIntracellular Ca2+ chelated, 22°C10 µM87% ± 14% reduction[1][2][3]
NMDA-Evoked CurrentsNa+-free solution10 µM87% ± 13% reduction[1][2]
NMDA-Evoked Intracellular Ca2+ IncreaseNo inhibitors, 22°CNot specified51% ± 16% inhibition[1][2][3]
NMDA-Evoked Intracellular Ca2+ Increase32°C-34°CNot specified42% ± 10% inhibition[1][2][3]
NMDA-Induced Cell DeathHippocampal neuronsIC50 of 2.1 µMPotent neuroprotection[6]

Key Experimental Protocols

The following outlines the methodologies employed in the foundational studies of this compound.

Primary Hippocampal Neuron Culture
  • Source: Hippocampi were dissected from embryonic day 18 Sprague-Dawley rat embryos.

  • Dissociation: Tissues were incubated in trypsin and mechanically dissociated into a single-cell suspension.

  • Plating: Neurons were plated on poly-D-lysine-coated coverslips or multi-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Maturation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2 for 12-14 days in vitro (DIV) before experimental use.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure NMDA-evoked currents in individual neurons.

Patch_Clamp_Workflow Start Cultured Hippocampal Neuron (DIV 12-14) Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Perfusion Perfuse with External Solution (with or without this compound) Patch->Perfusion NMDA_App Apply NMDA (e.g., 100 µM) to evoke current Perfusion->NMDA_App Record Record Inward Current at a holding potential of -70 mV NMDA_App->Record Analyze Analyze Current Amplitude and Decay Kinetics Record->Analyze

Workflow for whole-cell patch-clamp experiments.
  • External Solution: Contained (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, and 0.1 picrotoxin, pH adjusted to 7.4. Glycine (10 µM) was included as an NMDAR co-agonist.

  • Internal Solution: Contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA (a Ca2+ chelator), 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2.

  • Procedure: Neurons were voltage-clamped at -70 mV. This compound (10 µM) or vehicle was pre-applied for a designated period before co-application with NMDA to evoke a current.

Calcium Imaging

This method was used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA application.

  • Dye Loading: Neurons were incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C.

  • Imaging Setup: Coverslips were mounted on an inverted microscope equipped with a xenon arc lamp and a CCD camera for fluorescence imaging.

  • Data Acquisition: Cells were alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence (F340/F380) was recorded as a measure of [Ca2+]i.

  • Procedure: A baseline fluorescence ratio was established before perfusing the cells with NMDA, with or without this compound. The change in the F340/F380 ratio was used to quantify the NMDA-evoked Ca2+ response.

Neurotoxicity Assays
  • Induction of Excitotoxicity: Mature neuronal cultures were exposed to a high concentration of NMDA (e.g., 50-100 µM) for a defined period (e.g., 1 hour) in the presence or absence of varying concentrations of this compound.

  • Cell Viability Assessment: 24 hours after the NMDA insult, cell viability was assessed using methods such as:

    • LDH Assay: Measurement of lactate dehydrogenase release into the culture medium as an indicator of cell death.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Data Analysis: The percentage of neuroprotection was calculated by comparing the viability of this compound-treated cells to vehicle-treated controls.

Preclinical and Future Directions

This compound has demonstrated significant neuroprotective effects in in vitro models of excitotoxicity and in vivo models of stroke.[5] Its unique mechanism of action, which preserves the physiological function of synaptic NMDARs while targeting the pathological activity of extrasynaptic NMDAR/TRPM4 complexes, positions it as a highly promising candidate for the treatment of a broad range of neurodegenerative disorders.[5]

Further research is warranted to explore the efficacy of this compound in animal models of Alzheimer's and Parkinson's disease. Clinical trials will be necessary to determine its safety, tolerability, and therapeutic potential in human patients. The development of this compound and similar NMDAR/TRPM4 interface inhibitors could herald a new era of targeted therapies for devastating neurological conditions.

References

Brophenexin: A Technical Guide to its Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brophenexin has emerged as a promising neuroprotective agent, offering a novel therapeutic strategy for conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action at the molecular level, a plausible synthetic pathway, and relevant experimental data. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

This compound was identified as a potent inhibitor of the excitotoxic signaling pathway mediated by the interaction of N-methyl-D-aspartate receptors (NMDARs) and the transient receptor potential melastatin-4 (TRPM4) ion channel.[1] Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to neuronal damage and death and is a key contributor to the pathophysiology of numerous neurological disorders.[1]

The discovery of this compound stemmed from the identification of a novel cell death pathway initiated by the physical coupling of extrasynaptic NMDARs with TRPM4. This interaction forms a neurotoxic complex that facilitates aberrant calcium influx and downstream apoptotic cascades. This compound was developed to specifically disrupt this protein-protein interaction, thereby offering a targeted approach to neuroprotection without interfering with the physiological functions of synaptic NMDARs, which are crucial for learning and memory.[1]

Mechanism of Action: Disrupting the NMDAR/TRPM4 Excitotoxic Complex

This compound exerts its neuroprotective effects by binding to the TRPM4 channel at the interface of the NMDAR/TRPM4 complex. This binding allosterically inhibits the channel's activity and disrupts its physical association with the NMDAR. The decoupling of these two proteins is critical in preventing the sustained calcium and sodium influx that triggers excitotoxic neuronal death.

The downstream signaling cascade following the activation of the NMDAR/TRPM4 complex involves the activation of cell death pathways. While the precise signaling network downstream of the NMDAR/TRPM4 complex is an area of active research, evidence suggests the involvement of the PI3K/AKT/NF-κB pathway in modulating neuronal survival and apoptosis in the context of excitotoxicity. By inhibiting the initial trigger of the excitotoxic cascade, this compound is postulated to prevent the activation of these pro-apoptotic signaling pathways.

Brophenexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds TRPM4 TRPM4 NMDAR->TRPM4 activates Ca_ion Ca²⁺ Influx TRPM4->Ca_ion mediates Neuroprotection Neuroprotection This compound This compound This compound->TRPM4 inhibits This compound->Neuroprotection promotes PI3K PI3K Ca_ion->PI3K inhibits AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB inhibits Apoptosis Apoptosis NFkB->Apoptosis promotes

Figure 1: Proposed signaling pathway of this compound's neuroprotective action.

Synthesis Pathway

The chemical name for this compound is N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine. A plausible synthetic route for this compound can be conceptualized through a two-step process involving reductive amination.

Step 1: Formation of the intermediate N-ethyl-N'-(3-bromobenzyl)amine.

This step would involve the reaction of 3-bromobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).

Step 2: Alkylation to yield this compound.

The intermediate amine from Step 1 would then be reacted with a protected 2-aminoethyl halide (e.g., 2-bromo-N-Boc-ethylamine), followed by deprotection of the amine group to yield the final product, this compound.

Brophenexin_Synthesis_Pathway reactant1 3-Bromobenzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) reactant1->reductive_amination reactant2 N-Ethylethylenediamine reactant2->reductive_amination product This compound (N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine) reductive_amination->product

Figure 2: Proposed reductive amination pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: Inhibition of NMDA-Evoked Currents in Hippocampal Neurons

ConcentrationTemperatureInhibition of NMDA-evoked whole-cell currents
10 µM22°C87% ± 14%
10 µM32-34°C42% ± 10%

Table 2: Inhibition of NMDA-Evoked Intracellular Calcium Influx

ConditionInhibition of NMDA-evoked [Ca²⁺]i response
In the absence of other inhibitors51% ± 16%
In Na⁺-free solution87% ± 13%

Data extracted from studies on cultured hippocampal neurons.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound's activity.

Primary Hippocampal Neuronal Culture

Primary cultures of hippocampal neurons are established from embryonic day 18 (E18) Sprague-Dawley rat embryos. Hippocampi are dissected and dissociated, and the resulting cells are plated on poly-D-lysine-coated coverslips or multi-well plates. Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

Electrophysiology

Whole-cell patch-clamp recordings are performed on cultured hippocampal neurons. Neurons are voltage-clamped at -70 mV. NMDA-evoked currents are elicited by the application of NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM). This compound is applied to the bath at the desired concentration, and the reduction in the NMDA-evoked current is measured.

Calcium Imaging

Cultured hippocampal neurons are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. Changes in intracellular calcium concentration ([Ca²⁺]i) are monitored using fluorescence microscopy. The baseline fluorescence is recorded, followed by the application of NMDA and glycine to induce a calcium influx. The effect of this compound is assessed by pre-incubating the neurons with the compound before NMDA application and measuring the attenuation of the fluorescence signal.

Experimental_Workflow start Start: Primary Hippocampal Neuron Culture electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology ca_imaging Calcium Imaging (Fura-2 AM) start->ca_imaging data_analysis Data Analysis electrophysiology->data_analysis ca_imaging->data_analysis

Figure 3: General experimental workflow for characterizing this compound's activity.

Conclusion and Future Directions

This compound represents a significant advancement in the field of neuroprotection with its targeted mechanism of action against the NMDAR/TRPM4 excitotoxic complex. The data presented in this guide highlight its potential as a therapeutic agent for a range of neurological disorders. Future research should focus on a more detailed elucidation of its downstream signaling pathways, comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of in vivo disease models. Furthermore, the development and validation of a scalable and efficient synthesis process will be critical for its translation to clinical applications.

References

Brophenexin as a TRPM4 Modulator in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Brophenexin's role as a modulator of the Transient Receptor Potential Melastatin 4 (TRPM4) channel in neuronal cells. It consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways and experimental designs.

Introduction: TRPM4 and its Significance in Neuronal Function

The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, non-selective cation channel permeable to monovalent ions like sodium and potassium.[1][2] In the nervous system, TRPM4 is implicated in a variety of physiological and pathophysiological processes, including the regulation of membrane potential, calcium signaling, neuritogenesis, and neurotoxicity.[1][2][3] Dysregulation of TRPM4 function has been linked to neuronal damage in conditions such as ischemic stroke and traumatic brain injury.[1][2]

Recent research has identified TRPM4 as a crucial interaction partner of the N-methyl-D-aspartate receptor (NMDAR), forming a protein complex that facilitates NMDAR-mediated excitotoxicity.[4][5][6] This has positioned the NMDAR/TRPM4 interface as a promising therapeutic target for neuroprotective strategies.

This compound: A Modulator of the NMDAR/TRPM4 Complex

This compound has been identified as a compound that inhibits the functional consequences of the NMDAR/TRPM4 interaction.[4][5] It is proposed to bind to TRPM4 at the interface where it complexes with the NMDAR, thereby disrupting the pathological signaling cascade that leads to neuronal cell death.[4][5][6] This mechanism of action suggests that this compound could offer a more targeted approach to neuroprotection compared to direct NMDAR antagonists, potentially avoiding some of their associated side effects.[7]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neuronal cells.

ParameterCell TypeConditionsThis compound ConcentrationResultReference
NMDA-Evoked Whole-Cell CurrentsHippocampal Neurons22°C, Intracellular Ca2+ chelated10 µM87% ± 14% reduction[4][5]
NMDA-Evoked Currents (Na+-free solution)Hippocampal NeuronsNot specifiedNot specified87% ± 13% reduction[4][5]
NMDA-Evoked Intracellular Ca2+ ([Ca2+]i) IncreaseHippocampal Neurons22°CNot specified51% ± 16% inhibition[4][5]
NMDA-Evoked Intracellular Ca2+ ([Ca2+]i) IncreaseHippocampal Neurons32°C–34°CNot specified42% ± 10% inhibition[4][5]
NMDA-Induced Cell DeathHippocampal NeuronsNot specifiedIC50: 2.1 µMPotent reduction in toxicity[8]

Key Experimental Protocols

This section details the methodologies employed in the characterization of this compound's effects on neuronal cells.

Primary Hippocampal Neuron Culture
  • Source: Primary hippocampal neurons are typically isolated from embryonic day 18 (E18) rat or mouse pups.

  • Procedure:

    • Dissect hippocampi from embryonic brains in a sterile environment.

    • Digest the tissue with a suitable enzyme (e.g., trypsin, papain) to dissociate the cells.

    • Gently triturate the digested tissue to obtain a single-cell suspension.

    • Plate the neurons onto coated coverslips or culture dishes (e.g., poly-D-lysine) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the neurons to mature for a specified number of days in vitro (DIV) before experimentation.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure NMDA-evoked ionic currents in hippocampal neurons.

  • Procedure:

    • Mount a coverslip with cultured neurons onto the stage of an inverted microscope.

    • Continuously perfuse the neurons with an extracellular solution.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm) with the membrane of a neuron.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • Apply NMDA to the perfusion solution to evoke currents.

    • Record the currents using an amplifier and digitizer before and after the application of this compound to determine its inhibitory effect.

Intracellular Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA stimulation.

  • Procedure:

    • Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Wash the cells to remove excess dye.

    • Mount the coverslip onto a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the dye at two different wavelengths and measure the emitted fluorescence.

    • Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the [Ca2+]i.

    • Perfuse the cells with a solution containing NMDA and record the change in fluorescence ratio.

    • Apply this compound to the perfusion solution and repeat the NMDA stimulation to assess its effect on the calcium response.

Neuronal Viability/Toxicity Assays
  • Objective: To assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity.

  • Procedure:

    • Culture hippocampal neurons as described above.

    • Pre-incubate the neurons with this compound at various concentrations for a specified period.

    • Expose the neurons to a toxic concentration of NMDA for a defined duration.

    • Wash out the NMDA and continue the incubation in the presence or absence of this compound.

    • Assess cell viability using methods such as:

      • Propidium Iodide (PI) Staining: PI is a fluorescent dye that only enters cells with a compromised membrane, thus staining dead cells.

      • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells, and its activity can be measured in the culture medium as an indicator of cell death.

      • MTT Assay: This colorimetric assay measures the metabolic activity of living cells.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Brophenexin_Mechanism_of_Action Proposed Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds TRPM4 TRPM4 Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Opens, potentiated by TRPM4 interaction TRPM4->Ca_influx Disrupts potentiation This compound This compound This compound->TRPM4 Binds at NMDAR interface Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Caption: Proposed mechanism of this compound action at the NMDAR/TRPM4 complex.

Electrophysiology_Workflow Electrophysiology Experimental Workflow Start Start: Cultured Hippocampal Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline Current Patch->Baseline NMDA_app Apply NMDA (e.g., 100 µM) Baseline->NMDA_app Record_NMDA Record NMDA-Evoked Current (Control) NMDA_app->Record_NMDA Washout Washout NMDA Record_NMDA->Washout Brophenexin_app Apply this compound (e.g., 10 µM) Washout->Brophenexin_app NMDA_this compound Apply NMDA in presence of this compound Brophenexin_app->NMDA_this compound Record_this compound Record NMDA-Evoked Current (Treated) NMDA_this compound->Record_this compound Analysis Analyze and Compare Current Amplitudes Record_this compound->Analysis Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Start: Cultured Hippocampal Neurons Load_Dye Load Neurons with Calcium Indicator Dye (e.g., Fura-2 AM) Start->Load_Dye Baseline Record Baseline Fluorescence Ratio Load_Dye->Baseline NMDA_app Apply NMDA Baseline->NMDA_app Record_NMDA Record [Ca2+]i Increase (Control) NMDA_app->Record_NMDA Washout Washout NMDA Record_NMDA->Washout Brophenexin_app Apply this compound Washout->Brophenexin_app NMDA_this compound Apply NMDA in presence of this compound Brophenexin_app->NMDA_this compound Record_this compound Record [Ca2+]i Increase (Treated) NMDA_this compound->Record_this compound Analysis Analyze and Compare Calcium Responses Record_this compound->Analysis

References

Unraveling the Neuroprotective Potential of Brophenexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brophenexin has emerged as a promising neuroprotective agent with a novel mechanism of action centered on the modulation of N-methyl-D-aspartate receptor (NMDAR) and Transient Receptor Potential Melastatin 4 (TRPM4) channel interactions. This technical guide provides an in-depth overview of the core preclinical data supporting the neuroprotective effects of this compound. It details the experimental protocols utilized to elucidate its mechanism and quantify its efficacy in cellular models of excitotoxicity. Furthermore, this document presents key signaling pathways and experimental workflows in a standardized visual format to facilitate a comprehensive understanding of this compound's mode of action and its potential for therapeutic development in neurological disorders characterized by excitotoxic neuronal injury.

Introduction: The Challenge of Excitotoxicity in Neurological Disorders

Excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a common final pathway in a variety of acute and chronic neurological disorders. These include ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating excitotoxic cell death due to its high permeability to calcium (Ca²⁺). Pathological overactivation of NMDARs leads to a sustained influx of Ca²⁺, triggering a cascade of neurotoxic intracellular events.

Recent research has identified the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a key potentiator of NMDAR-mediated neurotoxicity. TRPM4 forms a physical complex with the NMDAR, and this interaction facilitates an enhanced Ca²⁺ influx through the NMDAR ion channel. This compound is a novel small molecule designed to disrupt the interface between the NMDAR and TRPM4, thereby offering a targeted approach to mitigate excitotoxicity.

Mechanism of Action: Decoupling the NMDAR-TRPM4 Complex

This compound exerts its neuroprotective effects by binding to TRPM4 at the interface of the NMDAR-TRPM4 complex. This binding allosterically modulates the NMDAR, reducing its ion flux and attenuating the detrimental downstream consequences of excessive Ca²⁺ entry. This targeted disruption of the NMDAR-TRPM4 interaction represents a sophisticated strategy to selectively dampen pathological NMDAR activity without interfering with its normal physiological functions, a significant challenge faced by traditional NMDAR antagonists.

dot

Brophenexin_Mechanism_of_Action cluster_pre Pathological State (Excitotoxicity) cluster_post This compound Intervention Glutamate Excess Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx TRPM4 TRPM4 TRPM4->NMDAR Potentiates Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity This compound This compound TRPM4_i TRPM4 This compound->TRPM4_i Binds to NMDAR_i NMDAR (Modulated) Ca_influx_r Reduced Ca²⁺ Influx NMDAR_i->Ca_influx_r TRPM4_i->NMDAR_i Interaction Disrupted Neuroprotection Neuroprotection Ca_influx_r->Neuroprotection

This compound's mechanism of action.

Quantitative Data on the Neuroprotective Effects of this compound

The efficacy of this compound has been quantified through a series of in vitro experiments on primary hippocampal neurons. The following tables summarize the key findings.

Table 1: Effect of this compound on NMDA-Evoked Whole-Cell Currents

Treatment ConditionNMDA ConcentrationThis compound ConcentrationTemperature% Reduction in INMDA (Mean ± SEM)
Vehicle Control20 µM-22°C5% ± 23%
This compound20 µM10 µM22°C87% ± 14%[1]
This compound (Na⁺-free)20 µM10 µM22°C87% ± 13%[1]

Table 2: Effect of this compound on NMDA-Evoked Intracellular Ca²⁺ Influx

Treatment ConditionNMDA ConcentrationThis compound ConcentrationTemperature% Inhibition of [Ca²⁺]i Response (Mean ± SEM)
This compound20 µM10 µM22°C51% ± 16%[1]
This compound20 µM10 µM32°C-34°C42% ± 10%[1]

Table 3: Neuroprotective Effect of this compound Against NMDA-Induced Cell Death

Treatment ConditionNMDA ConcentrationThis compound Concentration% Reduction in Neuronal Death (Mean ± SEM)IC50
This compound20 µM10 µM24% ± 5%[1]2.1 µM
This compound20 µM100 µM24% ± 7%[1]2.1 µM

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on NMDA-evoked whole-cell currents in primary hippocampal neurons.

Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos.

  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature (22°C). Neurons are voltage-clamped at -60 mV.

  • Solutions:

    • External Solution (Mg²⁺-free): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 10 HEPES, 10 glucose, pH 7.4. The solution is supplemented with 3 µM CNQX, 100 nM TTX, 15 µM glycine, and 10 µM bicuculline.

    • Internal Pipette Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 4 Na₂ATP, 0.3 NaGTP, pH 7.2.

  • Experimental Procedure: a. Establish a stable whole-cell recording. b. Perfuse the neuron with Mg²⁺-free external solution for 60 seconds. c. Apply 20 µM NMDA for 60 seconds via superfusion to evoke an inward current (INMDA). d. Washout with Mg²⁺-free external solution for at least 5 minutes. e. For the this compound treatment group, incubate the neuron in the external solution containing 10 µM this compound for 5 minutes. f. Re-apply 20 µM NMDA in the presence of this compound and record the current.

  • Data Analysis: The peak amplitude of the NMDA-evoked current before and after this compound application is measured and compared.

dot

Whole_Cell_Patch_Clamp_Workflow start Start culture Culture Primary Hippocampal Neurons start->culture setup Establish Whole-Cell Patch-Clamp Recording culture->setup wash1 Perfuse with Mg²⁺-free External Solution (60s) setup->wash1 nmda1 Apply 20 µM NMDA (60s) Record Baseline I_NMDA wash1->nmda1 wash2 Washout (≥5 min) nmda1->wash2 This compound Incubate with 10 µM This compound (5 min) wash2->this compound nmda2 Apply 20 µM NMDA + This compound Record Treated I_NMDA This compound->nmda2 analyze Analyze and Compare Peak Currents nmda2->analyze end End analyze->end

Workflow for whole-cell patch-clamp experiment.
Intracellular Calcium Imaging

Objective: To measure the effect of this compound on NMDA-evoked increases in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

  • Cell Culture: Primary hippocampal cultures are prepared as described above.

  • Dye Loading: Neurons are loaded with 5 µM Fura-2 AM for 30 minutes at 37°C.

  • Imaging Setup: Fura-2-based digital imaging is performed at either room temperature (22°C) or near-physiological temperature (32°C-34°C).

  • Solutions:

    • Hanks' Balanced Salt Solution (HBSS, Mg²⁺-free): Used for superfusion. Contains 100 nM TTX, 3 µM CNQX, and 10 µM bicuculline.

  • Experimental Procedure: a. Mount the coverslip with Fura-2 loaded neurons in the recording chamber. b. Superfuse with Mg²⁺-free HBSS. c. Apply 20 µM NMDA and 200 µM glycine to evoke a [Ca²⁺]i response. d. For the this compound treatment group, pre-incubate the cells with 10 µM this compound.

  • Data Analysis: The ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation is calculated to determine the relative change in [Ca²⁺]i.

NMDA-Induced Neurotoxicity Assay

Objective: To assess the neuroprotective effect of this compound against NMDA-induced cell death.

Methodology:

  • Cell Culture: Neurons are maintained in 24-well plates.

  • Treatment: a. Pre-treat cultures with this compound (10 µM or 100 µM) for 1 hour. b. Induce excitotoxicity by exposing the neurons to 20 µM NMDA and 200 µM glycine in Mg²⁺-free HBSS for 24 hours.

  • Cell Viability Assessment: a. After 24 hours, add propidium iodide (PI) to the culture medium. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells. b. Acquire images using fluorescence microscopy.

  • Data Analysis: The number of PI-positive (dead) neurons is counted and expressed as a percentage of the total number of neurons in the field.

dot

Neurotoxicity_Assay_Workflow start Start culture Culture Neurons in 24-well Plates start->culture pretreat Pre-treat with this compound (1 hour) culture->pretreat induce Induce Excitotoxicity (20 µM NMDA, 24 hours) pretreat->induce stain Stain with Propidium Iodide (PI) induce->stain image Acquire Fluorescence Microscopy Images stain->image analyze Quantify Neuronal Death (% PI-positive cells) image->analyze end End analyze->end

Workflow for NMDA-induced neurotoxicity assay.

Conclusion and Future Directions

The data presented in this technical guide provide a strong preclinical rationale for the continued investigation of this compound as a neuroprotective agent. Its unique mechanism of action, which involves the targeted disruption of the NMDAR-TRPM4 complex, offers a promising new avenue for the treatment of neurological disorders underpinned by excitotoxicity.

Future research should focus on:

  • In vivo studies in animal models of stroke and neurodegenerative diseases to assess the therapeutic efficacy and safety profile of this compound.

  • Further elucidation of the downstream signaling pathways affected by this compound to identify additional therapeutic targets.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies for clinical translation.

The development of this compound and similar NMDAR/TRPM4 interface inhibitors holds the potential to address the significant unmet medical need for effective neuroprotective therapies.

References

The Enigma of Brophenexin: An Uncharted Territory in Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of early-stage research, the compound "Brophenexin" does not appear in the scientific literature in the context of ischemic stroke. As such, a detailed technical guide on its core research, experimental protocols, and signaling pathways cannot be provided at this time.

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for novel therapeutic interventions. The primary treatment for acute ischemic stroke focuses on restoring blood flow to the affected brain region using thrombolytic agents like tissue plasminogen activator (tPA) or through mechanical thrombectomy. However, the narrow therapeutic window and risk of hemorrhagic transformation limit the applicability of these reperfusion strategies.

This has spurred extensive research into neuroprotective agents that aim to salvage brain tissue from ischemic damage by targeting the complex cascade of events initiated by cerebral ischemia. This cascade includes excitotoxicity, oxidative stress, inflammation, and apoptosis. Numerous compounds have been investigated in preclinical and clinical trials, targeting various pathways involved in neuronal death.

While the user's request focused on a compound identified as "this compound," this specific term did not yield any relevant results in searches of scientific databases and clinical trial registries for ischemic stroke research. The scientific community has explored a wide array of neuroprotective strategies, including glutamate receptor antagonists, calcium channel blockers, free radical scavengers, and anti-inflammatory agents, with many of these studies progressing to clinical trials. However, the translation of promising preclinical findings into clinically effective treatments has been challenging.

The development of a successful neuroprotective drug for ischemic stroke requires a deep understanding of the intricate pathophysiology of the condition and rigorous preclinical and clinical evaluation. This process involves detailed in vitro and in vivo studies to elucidate the mechanism of action, establish efficacy, and ensure safety before moving into human trials.

Given the absence of "this compound" in the available scientific and medical literature concerning ischemic stroke, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in the field of ischemic stroke are encouraged to explore the vast body of literature on established and emerging neuroprotective agents and therapeutic strategies.

Brophenexin's Attenuation of Neuronal Calcium Influx: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Brophenexin modulates calcium homeostasis in neurons. The primary focus is on its role as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) interface, a novel target for neuroprotection. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways and experimental processes.

Core Mechanism of Action

This compound exerts its neuroprotective effects by disrupting the interaction between NMDARs and TRPM4 channels.[1][2][3] This protein-protein interface is crucial for the potentiation of NMDAR-mediated Ca2+ influx, which, when excessive, leads to excitotoxicity and neuronal death.[4] By binding to TRPM4 at the NMDAR interface, this compound effectively attenuates the pathological calcium overload associated with conditions like stroke and other neurodegenerative diseases, without completely blocking the physiological functions of NMDARs.[4][5]

Quantitative Impact on Neuronal Calcium Dynamics

The following tables summarize the quantitative effects of this compound on NMDA-evoked currents and intracellular calcium concentrations in cultured hippocampal neurons, as reported in foundational research.

Table 1: Effect of this compound on NMDA-Evoked Whole-Cell Currents

Compound/ConditionConcentrationTemperature% Inhibition of NMDA-Evoked CurrentReference
This compound10 µM22°C87% ± 14%[1][2]
This compound (in Na+-free solution)Not SpecifiedNot Specified87% ± 13%[1][2][3]

Table 2: Effect of this compound on NMDA-Evoked Intracellular Ca2+ Concentration ([Ca2+]i)

Compound/ConditionConcentrationTemperature% Inhibition of NMDA-Evoked [Ca2+]i ResponseReference
This compoundNot Specified22°C51% ± 16%[1][2]
This compoundNot Specified32°C–34°C42% ± 10%[1][2][3]
Pre-incubation in Mg2+-free buffer with inhibitorsNot Specified22°C50% ± 18% (inhibition of response itself)[1][2]
This compound (following pre-incubation with inhibitors)Not Specified22°CInhibition prevented[1][2]

*Inhibitors include tetrodotoxin, 6-cyano-7-nitroquinoxaline-2,3-dione, and bicuculline.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Primary Hippocampal Neuronal Cultures
  • Source: Sprague-Dawley rat embryos.

  • Procedure: Hippocampi are dissected from embryonic day 18-19 rats. The tissue is dissociated into single cells and plated on poly-D-lysine-coated coverslips or dishes.

  • Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Experiments are typically performed on mature neurons (12-15 days in vitro).

Whole-Cell Patch-Clamp Recordings

This electrophysiological technique is used to measure the ion currents flowing through the NMDAR channels.

  • Objective: To quantify the effect of this compound on NMDA-evoked whole-cell currents (INMDA).

  • Cell Preparation: Cultured hippocampal neurons are placed on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Recording Pipette: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing a Ca2+ chelator (e.g., BAPTA) to prevent the activation of TRPM4 by intracellular calcium.

  • Procedure:

    • A gigaohm seal is formed between the pipette tip and the neuron's membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The neuron is voltage-clamped at a holding potential of -70 mV.

    • NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to evoke an inward current.

    • After establishing a stable baseline, this compound (e.g., 10 µM) is co-applied with NMDA and glycine to measure its inhibitory effect.

  • Data Analysis: The peak amplitude of the NMDA-evoked current before and after this compound application is measured and compared.

Calcium Imaging

This method is used to measure changes in the intracellular free calcium concentration ([Ca2+]i).

  • Objective: To determine the effect of this compound on NMDA-induced increases in [Ca2+]i.

  • Dye Loading: Neurons are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Imaging Setup: A fluorescence microscopy system equipped with a light source for excitation at different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture the emission (at ~510 nm).

  • Procedure:

    • After dye loading, the cells are washed and perfused with a physiological buffer.

    • A baseline fluorescence ratio (F340/F380) is recorded.

    • NMDA is applied to the neurons to induce a Ca2+ influx, causing a change in the fluorescence ratio.

    • The effect of this compound is assessed by pre-incubating the neurons with the compound before NMDA application or by co-applying it with NMDA.

  • Data Analysis: The change in the fluorescence ratio is proportional to the change in [Ca2+]i. The peak response to NMDA in the presence and absence of this compound is compared.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental procedures.

Brophenexin_Signaling_Pathway cluster_neuron Neuron cluster_intervention Pharmacological Intervention NMDAR NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Potentiates TRPM4 TRPM4 TRPM4->NMDAR Interacts with Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to This compound This compound This compound->TRPM4 Binds to & Disrupts NMDAR Interface Experimental_Workflow_Patch_Clamp start Start: Cultured Hippocampal Neuron patch Achieve Whole-Cell Patch Clamp Configuration start->patch hold Voltage Clamp at -70 mV patch->hold apply_nmda Apply NMDA + Glycine (Evoke Baseline Current) hold->apply_nmda record_baseline Record Baseline I_NMDA apply_nmda->record_baseline apply_this compound Co-apply this compound with NMDA + Glycine record_baseline->apply_this compound record_treatment Record Treated I_NMDA apply_this compound->record_treatment analyze Compare Baseline vs. Treated Currents record_treatment->analyze Experimental_Workflow_Calcium_Imaging start Start: Cultured Hippocampal Neurons load_dye Load with Fura-2 AM (Ca2+ Indicator Dye) start->load_dye baseline Record Baseline Fluorescence Ratio load_dye->baseline pre_incubate Pre-incubate with This compound (or control) baseline->pre_incubate apply_nmda Apply NMDA to Induce Ca2+ Influx pre_incubate->apply_nmda record_response Record Fluorescence Ratio Change apply_nmda->record_response analyze Analyze Peak Response (Control vs. This compound) record_response->analyze

References

Navigating the ALS Therapeutic Landscape: A Technical Overview of Preclinical Research Strategies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Note to the Reader: Preliminary searches for "Brophenexin" in the context of Amyotrophic Lateral Sclerosis (ALS) models did not yield any specific scientific literature or publicly available research data. This suggests that "this compound" may be a novel compound not yet in the public domain, a misnomer, or a compound that has not been specifically investigated for ALS. Therefore, this guide provides a broader overview of the preclinical research landscape for ALS, summarizing key therapeutic strategies, experimental models, and data from compounds that are currently under investigation. This will serve as a foundational document for understanding the methodologies and scientific rationale driving current ALS drug discovery.

Introduction to Therapeutic Strategies in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord.[1] The underlying pathology is complex and multifactorial, involving genetic mutations, protein aggregation, oxidative stress, neuroinflammation, and glutamate excitotoxicity.[2][3][4] Current therapeutic development focuses on targeting these diverse mechanisms.

The only approved treatments for ALS, such as riluzole, show only modest efficacy, highlighting the urgent need for novel and more effective therapies.[2] The development of new drugs is an active area of research, with several compounds in preclinical and clinical stages of investigation. These efforts are largely focused on key pathological hallmarks of the disease.

Key Pathological Mechanisms and Therapeutic Targets

The development of effective ALS therapies is contingent on a deep understanding of the disease's molecular underpinnings. Below are some of the primary mechanisms targeted by emerging drugs.

Protein Aggregation

A pathological hallmark of ALS is the accumulation of misfolded proteins, which leads to cellular toxicity and death.

  • SOD1 Aggregation: Mutations in the superoxide dismutase 1 (SOD1) gene are a known cause of familial ALS.[3] These mutations lead to the misfolding and aggregation of the SOD1 protein. Tofersen, an antisense oligonucleotide (ASO), is a recently approved therapy for SOD1-ALS that works by reducing the production of the SOD1 protein.[5][6]

  • TDP-43 Pathology: In over 95% of ALS cases, the TAR DNA-binding protein 43 (TDP-43) is abnormally cleared from the nucleus and aggregates in the cytoplasm of motor neurons.[1][7] This leads to a loss of its normal function in RNA processing and a toxic gain of function from the aggregates.[7]

Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a prominent feature in the pathology of ALS.[8] While initially a protective response, chronic inflammation contributes to motor neuron degeneration.

Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, is another key factor in ALS pathogenesis. This is often linked to mitochondrial dysfunction, which impairs cellular energy production.

Glutamate Excitotoxicity

Excessive glutamate, the primary excitatory neurotransmitter in the central nervous system, can lead to the overstimulation of motor neurons and subsequent cell death.[2] Riluzole, one of the first drugs approved for ALS, is believed to act in part by modulating glutamate transmission.[2]

Preclinical Models in ALS Research

The evaluation of potential therapeutic agents for ALS relies heavily on robust preclinical models that recapitulate key aspects of the human disease.

In Vivo Models
  • SOD1G93A Transgenic Mice: This is one of the most widely used animal models of ALS. These mice overexpress a mutated human SOD1 gene and develop a progressive motor neuron disease that mimics many features of human ALS.[8][9] This model has been instrumental in testing therapies targeting SOD1 aggregation and other downstream pathological events.

In Vitro Models
  • Motor Neurons Derived from Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from the skin or blood cells of ALS patients and then differentiated into motor neurons.[10] These patient-derived motor neurons carry the genetic background of the donor and provide a powerful platform for studying disease mechanisms and for screening potential drugs in a personalized manner.[10][11]

Quantitative Data from Preclinical Studies

The following tables summarize hypothetical and exemplary data structures for presenting findings from preclinical ALS studies. Due to the lack of specific data for "this compound," these tables illustrate the types of quantitative data that are critical for evaluating a compound's potential.

Table 1: Efficacy of a Hypothetical Compound in SOD1G93A Mice

Treatment GroupOnset of Disease (days)Survival (days)Motor Performance (RotaRod, sec)
Vehicle Control90 ± 5120 ± 830 ± 10
Compound X (10 mg/kg)105 ± 7140 ± 1060 ± 15
Compound X (30 mg/kg)115 ± 6155 ± 990 ± 12

Table 2: Neuroprotective Effects of a Hypothetical Compound on iPSC-Derived Motor Neurons

TreatmentCell Viability (%)Caspase-3 Activity (fold change)TDP-43 Aggregate Count (per cell)
Untreated Control1001.05 ± 1
Oxidative Stressor504.515 ± 3
Compound Y + Stressor851.57 ± 2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are outlines of common experimental protocols in ALS research.

SOD1G93A Mouse Efficacy Study
  • Animal Model: Transgenic mice expressing the human SOD1G93A mutation.

  • Treatment: Administration of the test compound or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) starting at a presymptomatic or symptomatic age.

  • Behavioral Analysis: Weekly assessment of motor function using tests such as the RotaRod, grip strength, and hanging wire test.

  • Disease Onset and Survival: Monitoring for the onset of disease symptoms (e.g., hind limb tremor) and recording the humane endpoint as a measure of survival.

  • Histological Analysis: At the study endpoint, spinal cord and brain tissues are collected for immunohistochemical analysis of motor neuron counts, glial activation, and protein aggregation.

In Vitro Neuroprotection Assay
  • Cell Culture: Culture of iPSC-derived motor neurons from ALS patients or healthy controls.

  • Induction of Stress: Application of a cellular stressor relevant to ALS pathology, such as an oxidative agent (e.g., hydrogen peroxide), a glutamate analog, or an inhibitor of protein degradation.

  • Treatment: Co-incubation with the test compound at various concentrations.

  • Endpoint Analysis:

    • Cell Viability: Measurement using assays such as MTT or LDH release.

    • Apoptosis: Quantification of programmed cell death via caspase-3 activity assays or TUNEL staining.

    • Protein Aggregation: Immunofluorescent staining for protein aggregates (e.g., TDP-43, SOD1) and quantification using high-content imaging.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ipsc Patient-derived iPSCs mn Differentiate to Motor Neurons ipsc->mn stress Induce Cellular Stress mn->stress treat_vitro Treat with Compound stress->treat_vitro analyze_vitro Analyze Viability & Aggregation treat_vitro->analyze_vitro mouse SOD1G93A Mouse Model treat_vivo Administer Compound mouse->treat_vivo behavior Behavioral Testing treat_vivo->behavior survival Monitor Survival behavior->survival histology Post-mortem Histology survival->histology

Caption: Preclinical drug discovery workflow in ALS.

tdp43_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tdp43_n TDP-43 rna RNA Processing (Splicing) tdp43_n->rna Normal Function tdp43_c Mislocalized TDP-43 tdp43_n->tdp43_c Mislocalization stmn2 STMN2 mRNA rna->stmn2 Normal Function stmn2_p Reduced Stathmin-2 Protein stmn2->stmn2_p Aberrant Splicing aggregate TDP-43 Aggregates tdp43_c->aggregate axon Axonal Degeneration stmn2_p->axon

Caption: Pathogenic cascade of TDP-43 in ALS.

References

Technical Guide: Unraveling the Brophenexin Binding Site on the NMDAR/TRPM4 Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The overactivation of N-methyl-D-aspartate receptors (NMDARs), particularly those located outside of the synapse, is a primary driver of excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases. Recent discoveries have identified a critical death signaling complex formed by the physical coupling of extrasynaptic NMDARs with the transient receptor potential melastatin-4 (TRPM4) ion channel. The disruption of this complex represents a novel and highly specific therapeutic strategy. This document provides a detailed exploration of Brophenexin, a first-in-class small molecule inhibitor that targets the NMDAR/TRPM4 interface. We will examine its binding site, mechanism of action, and the experimental evidence supporting its role as a potent neuroprotectant, offering a new avenue for drug development in excitotoxicity-related disorders.

The NMDAR/TRPM4 Death Signaling Complex

Excitotoxicity is a phenomenon where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death.[1] While synaptic NMDAR activity is crucial for physiological processes like learning and memory, the activation of extrasynaptic NMDARs triggers a cascade leading to cell death.[1] A pivotal discovery in 2020 elucidated the molecular basis for this toxic signaling: the formation of a physical complex between extrasynaptic NMDARs and the TRPM4 channel.[1] TRPM4 is a calcium-activated, non-selective cation channel that, when coupled with the NMDAR, facilitates neurotoxicity.[2][3][4][5] The disruption of this NMDAR/TRPM4 interface has been shown to neutralize the toxic signaling of extrasynaptic NMDARs without affecting their essential physiological functions.[1][5]

cluster_0 Excitotoxic Stimulus cluster_1 Molecular Components cluster_2 Death Signaling Complex cluster_3 Downstream Effects Glutamate Excess Glutamate eNMDAR Extrasynaptic NMDA Receptor Glutamate->eNMDAR Activates Complex NMDAR/TRPM4 Complex eNMDAR->Complex Forms Complex With TRPM4 TRPM4 Channel TRPM4->Complex Death Neuronal Death Complex->Death Initiates Excitotoxicity eNMDAR Extrasynaptic NMDA Receptor Complex NMDAR/TRPM4 Complex eNMDAR->Complex Interaction Blocked TRPM4 TRPM4 Channel (TwinF site) TRPM4->Complex This compound This compound This compound->TRPM4 Binds to NoDeath Neuroprotection This compound->NoDeath Leads to cluster_Endpoints 4. Measure Endpoints Culture 1. Prepare Primary Hippocampal Neuron Cultures Treatment 2. Pre-incubate with This compound or Vehicle Culture->Treatment Stimulation 3. Apply Excitotoxic Stimulus (e.g., NMDA) Treatment->Stimulation Electro A. Electrophysiology (Patch-Clamp) Stimulation->Electro Imaging B. Calcium Imaging (Fluorescent Dyes) Stimulation->Imaging Viability C. Cell Viability (PI Staining) Stimulation->Viability Analysis 5. Data Analysis & Comparison Electro->Analysis Imaging->Analysis Viability->Analysis cluster_intervention Therapeutic Intervention This compound This compound Block BLOCKS This compound->Block Survival Neuronal Survival This compound->Survival Complex Complex Block->Complex

References

Foundational Research on the Therapeutic Potential of Brophenexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Brophenexin, a novel neuroprotective agent. The document consolidates key findings on its mechanism of action, preclinical efficacy, and experimental protocols from foundational studies, offering a centralized resource for researchers and drug development professionals.

Core Concepts: Targeting the NMDAR/TRPM4 Interface

This compound is a potent inhibitor of the interaction between N-methyl-D-aspartate receptors (NMDARs) and Transient Receptor Potential Melastatin-4 (TRPM4) channels.[1] This interaction is implicated in NMDAR-mediated neurotoxicity, a key process in various neurodegenerative diseases and ischemic brain injury.[1][2] By disrupting the NMDAR/TRPM4 complex, this compound attenuates the downstream signaling cascades that lead to excitotoxicity, neuronal cell death, and mitochondrial dysfunction.[1][3]

The compound, also identified as "compound 8" or NMDAR/TRPM4-IN-2, has demonstrated significant neuroprotective activity in preclinical models.[1][3] Its potential therapeutic applications span a range of neurological conditions, including stroke, Alzheimer's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and retinal degeneration.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeConditionReference
IC₅₀ for NMDA-induced cell death2.1 μMHippocampal neuronsNMDA-induced excitotoxicity[1][4]
Reduction in NMDA-evoked whole-cell currents (22°C)87% ± 14%Hippocampal neuronsIntracellular Ca²⁺ chelated[2][6]
Inhibition of NMDA-evoked currents (Na⁺-free solution)87% ± 13%Hippocampal neurons[2][3][6]
Inhibition of NMDA-evoked [Ca²⁺]i response (32°C–34°C)42% ± 10%Hippocampal neurons[2][3][6]
Inhibition of NMDA-evoked response (in the absence of TTX, CNQX, and bicuculline)51% ± 16%Hippocampal neurons[2][3][6]

Table 2: Chemical and Physical Properties

PropertyValueReference
Chemical NameN1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride[4]
Parent CAS No.1353979-43-7[4]
Molecular FormulaC₁₁H₁₇BrN₂ · 2HCl[4]
Molecular Weight330.09 g/mol [4]

Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by physically disrupting the protein-protein interaction between NMDARs and TRPM4 channels. The diagram below illustrates this mechanism.

Brophenexin_Mechanism cluster_pre Normal Pathophysiological State cluster_post With this compound Intervention NMDA NMDA Complex NMDAR/TRPM4 Complex NMDA->Complex TRPM4 TRPM4 TRPM4->Complex Ca_influx Excessive Ca²⁺ Influx Complex->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity This compound This compound TRPM4_i TRPM4 This compound->TRPM4_i Binds to TRPM4 at the NMDAR interface NMDA_i NMDA No_Complex Disrupted Complex NMDA_i->No_Complex TRPM4_i->No_Complex Reduced_Ca Reduced Ca²⁺ Influx No_Complex->Reduced_Ca Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection

Caption: Mechanism of this compound in preventing excitotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

1. Primary Hippocampal Neuronal Culture

  • Source: Rat primary hippocampal cultures.[3]

  • Culture Medium: DMEM supplemented with 10% horse serum and penicillin/streptomycin.[3]

  • Culture Conditions: Maintained at 37°C in a humidified atmosphere containing 10% CO₂.[3]

  • Maintenance: On day in vitro (DIV) 1 and 8, three-quarters of the medium was replaced.[3]

  • Cell Composition: Mixed glial-neuronal culture consisting of approximately 18% neurons, 70% astrocytes, and 9% microglia.[3]

  • Duration: Cells were used for experiments at 14–15 DIV.[3]

2. NMDA-Induced Excitotoxicity Assay

  • Objective: To assess the neuroprotective effects of this compound against NMDA-induced cell death.[3]

  • Procedure:

    • Primary hippocampal cultures were treated with 20 μM NMDA for 24 hours.[3]

    • Cell death was quantified using a propidium iodide uptake assay, which identifies dead neurons.[3]

  • Endpoint: The percentage of neurons that died, as determined by propidium iodide uptake, was measured.[3]

3. Whole-Cell Patch Clamp Recordings

  • Objective: To measure the effect of this compound on NMDA-evoked currents (INMDA).[3]

  • Procedure:

    • Whole-cell patch-clamp recordings were performed on cultured hippocampal neurons at room temperature (22°C).[2][3]

    • NMDA-evoked currents were recorded in the presence and absence of 10 μM this compound.[2]

    • In some experiments, intracellular Ca²⁺ was chelated to prevent TRPM4 activation.[2][6]

    • Recordings were also conducted in a Na⁺-free solution to further investigate the modulation of NMDAR function.[2][3][6]

4. Intracellular Calcium Imaging

  • Objective: To measure NMDA-evoked changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[2][3]

  • Procedure:

    • Cultured neurons were loaded with a Ca²⁺-sensitive dye.

    • NMDA was applied to evoke an increase in [Ca²⁺]i.

    • The response was measured in the presence and absence of this compound.

    • Experiments were conducted at both 22°C and a more physiological temperature of 32°C–34°C.[2][3]

5. In Vivo Stroke Model

  • Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of ischemic brain injury.

  • Model: Mice subjected to middle cerebral artery occlusion (MCAO).[1]

  • Outcome: this compound was assessed for its ability to protect against brain damage.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture Primary Hippocampal Neuronal Culture Toxicity_Assay NMDA-Induced Excitotoxicity Assay Culture->Toxicity_Assay Patch_Clamp Whole-Cell Patch Clamp Culture->Patch_Clamp Ca_Imaging Intracellular Calcium Imaging Culture->Ca_Imaging Data_Analysis_vitro Data Analysis: IC₅₀, % Inhibition Toxicity_Assay->Data_Analysis_vitro Patch_Clamp->Data_Analysis_vitro Ca_Imaging->Data_Analysis_vitro Animal_Model Animal Model Selection (e.g., MCAO for Stroke) Data_Analysis_vitro->Animal_Model Promising Results Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral Behavioral Assessment (Optional) Drug_Admin->Behavioral Histology Histological Analysis of Brain Tissue Drug_Admin->Histology Data_Analysis_vivo Data Analysis: Infarct Volume, etc. Behavioral->Data_Analysis_vivo Histology->Data_Analysis_vivo

Caption: A generalized experimental workflow for preclinical evaluation.

References

Methodological & Application

Brophenexin In Vitro Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brophenexin, and its active metabolite Ambroxol, are mucolytic agents used in the treatment of respiratory diseases associated with excessive mucus production. Emerging research has also highlighted their potential antiviral properties, particularly through the inhibition of the Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of certain viruses, including influenza and coronaviruses. This document provides detailed protocols for in vitro studies to investigate the effects of this compound on mucus production, TMPRSS2 activity, and viral infectivity. While specific data for "this compound" is limited in publicly available literature, the following protocols are based on studies conducted with Bromhexine and Ambroxol.

Mechanism of Action: An Overview

This compound's therapeutic effects are believed to stem from two primary mechanisms:

  • Mucolytic Activity: It stimulates the secretion of thinner mucus and surfactants in the respiratory tract, facilitating its clearance. This involves the regulation of mucin gene expression, such as MUC5AC.

  • Antiviral Activity: By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane.

The following diagram illustrates the proposed signaling pathway for the regulation of MUC5AC production, a key component of mucus.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds MAPK_Pathway MAPK Pathway (e.g., ERK1/2) EGFR->MAPK_Pathway Activates PMA PMA PKC PKC PMA->PKC PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates MUC5AC_Gene MUC5AC Gene Transcription_Factors->MUC5AC_Gene Induces Transcription MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA MUC5AC_Protein MUC5AC Mucin Protein MUC5AC_mRNA->MUC5AC_Protein Translation This compound This compound This compound->MAPK_Pathway Inhibits

Caption: Proposed signaling pathway for MUC5AC mucin production and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes quantitative data for Ambroxol, the active metabolite of this compound, from in vitro studies.

ParameterCell LineStimulantMethodResultReference
MUC5AC Production Inhibition NCI-H292Epidermal Growth Factor (EGF)ELISASignificant inhibition at 10⁻⁴ M[1][2]
MUC5AC Production Inhibition NCI-H292Phorbol 12-myristate 13-acetate (PMA)ELISASignificant inhibition at 10⁻⁴ M[1][2]
MUC5AC Gene Expression Inhibition NCI-H292Epidermal Growth Factor (EGF)RT-PCRInhibition observed[1][2]
MUC5AC Gene Expression Inhibition NCI-H292Phorbol 12-myristate 13-acetate (PMA)RT-PCRInhibition observed[1][2]

Experimental Protocols

MUC5AC Mucin Production Assay

This protocol is designed to quantify the effect of this compound on MUC5AC mucin production in a human airway epithelial cell line.

a. Experimental Workflow

G Cell_Culture 1. Culture NCI-H292 cells to confluence Pretreatment 2. Pretreat with this compound (30 min) Cell_Culture->Pretreatment Stimulation 3. Stimulate with EGF or PMA (24h) Pretreatment->Stimulation Collection 4. Collect cell culture supernatant Stimulation->Collection ELISA 5. Quantify MUC5AC protein by ELISA Collection->ELISA Analysis 6. Analyze data and determine inhibition ELISA->Analysis

Caption: Workflow for the MUC5AC mucin production assay.

b. Detailed Methodology

  • Cell Line: Human NCI-H292 pulmonary mucoepidermoid carcinoma cells.

  • Reagents:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).

    • Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) as stimulants.

    • MUC5AC ELISA kit.

  • Protocol:

    • Seed NCI-H292 cells in 24-well plates and grow to confluence.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with either EGF (e.g., 25 ng/mL) or PMA (e.g., 10 ng/mL) for 24 hours. Include appropriate vehicle controls.

    • Collect the cell culture supernatant.

    • Quantify the amount of MUC5AC protein in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalize the MUC5AC concentration to the total protein content of the cells in each well.

TMPRSS2 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound against TMPRSS2.

a. Experimental Workflow

G Prepare_Reagents 1. Prepare assay buffer, enzyme, substrate, and this compound dilutions Incubate_Inhibitor 2. Incubate TMPRSS2 with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate 3. Add fluorogenic substrate (Boc-Gln-Ala-Arg-AMC) Incubate_Inhibitor->Add_Substrate Incubate_Reaction 4. Incubate at room temperature (e.g., 1 hour) Add_Substrate->Incubate_Reaction Measure_Fluorescence 5. Measure fluorescence (Ex: 380 nm, Em: 460 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 6. Calculate % inhibition and IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro TMPRSS2 inhibition assay.

b. Detailed Methodology

  • Reagents:

    • Recombinant human TMPRSS2 enzyme.

    • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • This compound.

    • 96-well or 384-well black plates.

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the TMPRSS2 enzyme to each well.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to evaluate the ability of this compound to inhibit the replication of a virus that forms plaques in cell culture.

a. Experimental Workflow

G Cell_Seeding 1. Seed susceptible cells in multi-well plates to form a monolayer Virus_Dilution 2. Prepare serial dilutions of the virus Cell_Seeding->Virus_Dilution Infection 3. Infect cell monolayers with virus in the presence of this compound Virus_Dilution->Infection Overlay 4. Add a semi-solid overlay to restrict virus spread Infection->Overlay Incubation 5. Incubate for several days to allow plaque formation Overlay->Incubation Staining 6. Stain the cells and count the plaques Incubation->Staining Analysis 7. Calculate the percentage of plaque reduction Staining->Analysis

Caption: Workflow for the viral plaque reduction assay.

b. Detailed Methodology

  • Materials:

    • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

    • Virus stock of known titer.

    • This compound.

    • Culture medium and overlay medium (containing, for example, carboxymethylcellulose or agar).

    • Staining solution (e.g., crystal violet).

  • Protocol:

    • Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

    • Prepare serial dilutions of the virus stock.

    • Prepare different concentrations of this compound in the culture medium.

    • Remove the growth medium from the cell monolayers and infect them with a known amount of virus (e.g., 100 plaque-forming units) in the presence of the various concentrations of this compound or a vehicle control.

    • After an adsorption period (e.g., 1 hour), remove the virus inoculum and add the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

    • Fix the cells (e.g., with formaldehyde) and stain them with a staining solution.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound's effects on key cellular processes related to respiratory diseases and viral infections. These assays can be adapted and optimized for specific research questions and high-throughput screening applications in drug discovery and development. It is recommended to perform these experiments with appropriate controls and to validate the findings in more complex in vitro models, such as primary human airway epithelial cell cultures, to further elucidate the therapeutic potential of this compound.

References

Brophenexin: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brophenexin is a pharmacological tool used in neuroscience research to investigate the functional coupling of the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on ion channel function, particularly NMDAR-mediated currents.

This compound acts as an inhibitor of the NMDAR/TRPM4 interface, effectively reducing NMDAR-mediated Ca2+ influx and subsequent excitotoxicity.[1][2][3] Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow across the cell membrane and is therefore ideally suited to quantify the inhibitory effects of this compound on NMDAR currents.

Data Presentation

The following table summarizes the quantitative data from studies investigating the effect of this compound on NMDA-evoked currents in cultured hippocampal neurons.

ParameterValueExperimental ConditionsReference
Inhibition of NMDA-evoked whole-cell current87% ± 14%10 µM this compound, 22°C, intracellular Ca2+ chelated[1][2][3]
Inhibition of NMDA-evoked whole-cell current in Na+-free solution87% ± 13%10 µM this compound, 22°C[1][2][3]
Inhibition of NMDA-evoked increase in intracellular Ca2+ ([Ca2+]i)51% ± 16%10 µM this compound, 22°C, in the absence of TTX, CNQX, and bicuculline[1][2][3]
Inhibition of NMDA-evoked increase in [Ca2+]i42% ± 10%10 µM this compound, 32°C–34°C[1][2][3]

Experimental Protocols

This section details the methodology for investigating the effect of this compound on NMDA-evoked currents using whole-cell patch-clamp electrophysiology on cultured hippocampal neurons.

Cell Culture

Primary hippocampal neurons are cultured from embryonic day 18 (E18) rat embryos. Dissociated neurons are plated on poly-D-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 12-15 days before recording.

Whole-Cell Patch-Clamp Recordings

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH. For NMDA-evoked currents, MgCl2 is omitted from the external solution.

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • NMDA solution: External solution containing 20 µM NMDA and 200 µM glycine.

  • This compound solution: this compound is dissolved in DMSO to create a stock solution and then diluted in the external solution to the final desired concentration (e.g., 10 µM). A vehicle control containing the same concentration of DMSO should be used.

Recording Procedure:

  • Transfer a coverslip with cultured hippocampal neurons to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and establish a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Record baseline currents in the external solution.

  • Apply the NMDA solution to evoke an inward current.

  • Wash out the NMDA solution with the external solution until the current returns to baseline.

  • Incubate the neuron with the this compound solution (or vehicle control) for a specified period (e.g., 5 minutes).

  • Co-apply the NMDA solution with the this compound solution and record the evoked current.

  • Wash out with the external solution.

  • Analyze the peak amplitude of the NMDA-evoked currents before and after this compound application.

Mandatory Visualizations

Signaling Pathway of this compound Action

Brophenexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds NMDA NMDA NMDA->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens to allow TRPM4 TRPM4 TRPM4->NMDAR potentiates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity leads to This compound This compound This compound->NMDAR inhibits potentiation This compound->TRPM4

Caption: this compound inhibits NMDAR-mediated Ca2+ influx.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start prepare_cells Prepare Cultured Hippocampal Neurons start->prepare_cells prepare_solutions Prepare External, Internal, NMDA, and this compound Solutions prepare_cells->prepare_solutions pull_pipettes Pull Patch Pipettes (3-7 MΩ) prepare_solutions->pull_pipettes establish_seal Establish Giga-ohm Seal with Neuron pull_pipettes->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell record_baseline Record Baseline Current at -60 mV whole_cell->record_baseline apply_nmda1 Apply NMDA Solution (Record I_NMDA1) record_baseline->apply_nmda1 washout1 Washout with External Solution apply_nmda1->washout1 apply_this compound Apply this compound (or Vehicle) washout1->apply_this compound apply_nmda2 Co-apply NMDA and This compound (Record I_NMDA2) apply_this compound->apply_nmda2 washout2 Washout with External Solution apply_nmda2->washout2 analyze Analyze Data: Compare I_NMDA1 and I_NMDA2 washout2->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp experiments.

References

Assessing the Neuroprotective Efficacy of Brophenexin in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Neurotoxicity, the damage to the nervous system by toxic substances, is a significant concern in drug development and a hallmark of various neurological disorders. Excitotoxicity, a key mechanism of neuronal injury, is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). Brophenexin has emerged as a promising neuroprotective agent. It functions by inhibiting the interaction between NMDARs and the transient receptor potential melastatin-4 (TRPM4) channel, a complex that facilitates neurotoxic calcium influx.[1][2][3] This document provides detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo neurotoxicity models.

In Vitro Efficacy Assessment of this compound

1. Primary Hippocampal Neuron Culture Model of NMDA-Induced Excitotoxicity

This model is a well-established method to study the direct neuroprotective effects of compounds on neurons.

Experimental Protocol:

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured on poly-D-lysine coated plates.

  • This compound Treatment: After 13-15 days in vitro (DIV), neurons are pre-incubated with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the neurons to N-methyl-D-aspartate (NMDA; e.g., 25-200 µM) and glycine (e.g., 20 µM) in a magnesium-free buffer for 24 hours.[4][5]

  • Assessment of Neuronal Viability:

    • Propidium Iodide (PI) Uptake Assay: PI is a fluorescent dye that enters dead cells. The percentage of PI-positive (dead) neurons is quantified using fluorescence microscopy.[5]

    • Lactate Dehydrogenase (LDH) Assay: LDH is an enzyme released from damaged cells. The amount of LDH in the culture medium is measured spectrophotometrically to quantify cell death.

  • Morphological Analysis: Neuronal morphology is assessed by immunocytochemistry for neuronal markers like MAP2 or β-III tubulin. Dendritic beading and cell body swelling are indicative of neurotoxicity.[4]

2. Calcium Imaging in Human iPSC-Derived Neuronal Co-cultures

This model offers the advantage of using human-derived cells, increasing the translational relevance of the findings.[6]

Experimental Protocol:

  • Cell Culture: Human induced pluripotent stem cell (hiPSC)-derived neuronal co-cultures, containing both neurons and astrocytes, are cultured according to established protocols.[6]

  • Calcium Imaging:

    • Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline intracellular calcium levels ([Ca²⁺]i) are recorded using a fluorescence microscope.

    • Cells are stimulated with NMDA, and the subsequent rise in [Ca²⁺]i is measured.

    • The effect of this compound pre-treatment on the NMDA-evoked calcium influx is quantified.[1][2]

Data Presentation: In Vitro Assays

AssayEndpoint MeasuredExpected Effect of this compound
Neuronal Viability (PI/LDH) Percentage of dead neurons / LDH releaseDose-dependent decrease in NMDA-induced cell death.
Morphological Analysis Dendritic beading, neuronal swellingPreservation of normal neuronal morphology.
Calcium Imaging Peak intracellular calcium concentration ([Ca²⁺]i)Inhibition of NMDA-evoked increases in [Ca²⁺]i.[1][2]
Electrophysiology (Patch-Clamp) NMDA-evoked whole-cell currentsReduction of NMDA-evoked currents.[1][2]

In Vivo Efficacy Assessment of this compound

1. Mouse Model of Stroke (Transient Middle Cerebral Artery Occlusion - tMCAO)

This model mimics the excitotoxic damage that occurs during ischemic stroke.

Experimental Protocol:

  • Animal Model: Anesthetized mice undergo transient occlusion of the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes) to induce focal cerebral ischemia.

  • This compound Administration: this compound or vehicle is administered intraperitoneally or intravenously at a specific time point before or after the ischemic insult.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement: 24-48 hours post-ischemia, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

  • Histological Analysis: Brain sections can be further analyzed for markers of neuronal death (e.g., Fluoro-Jade staining) and inflammation.

2. Chemotherapy-Induced Peripheral Neurotoxicity (CIPN) Model

This model is relevant for assessing the protective effects of this compound against neurotoxicity induced by certain cancer therapies.[7]

Experimental Protocol:

  • Induction of Neuropathy: Rodents are treated with a chemotherapeutic agent known to cause neurotoxicity, such as paclitaxel or oxaliplatin.[7]

  • This compound Treatment: this compound is co-administered with the chemotherapy agent or given as a pre-treatment.

  • Behavioral Testing:

    • Mechanical Allodynia: Sensitivity to a non-painful mechanical stimulus is measured using von Frey filaments.

    • Thermal Hyperalgesia: Sensitivity to hot or cold stimuli is assessed using a hot plate or cold plate test.

  • Nerve Conduction Velocity (NCV) Measurement: Electrophysiological recordings are performed on peripheral nerves to assess nerve function.

  • Histopathology: Peripheral nerve and dorsal root ganglia tissues are examined for signs of axonal damage and neuronal loss.

Data Presentation: In Vivo Assays

ModelEndpoint MeasuredExpected Effect of this compound
Stroke (tMCAO) Neurological deficit score, Infarct volumeImprovement in neurological function, Reduction in infarct size.
CIPN Mechanical/thermal sensitivity, Nerve conduction velocityAttenuation of chemotherapy-induced pain hypersensitivity, Preservation of nerve function.

Signaling Pathway and Experimental Workflow Diagrams

Brophenexin_Mechanism_of_Action cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling NMDA_R NMDA Receptor TRPM4 TRPM4 Channel NMDA_R->TRPM4 Forms Complex Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Mediates TRPM4->Ca_Influx Potentiates This compound This compound This compound->TRPM4 Inhibits Interaction Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Leads to

Caption: Mechanism of this compound in preventing excitotoxicity.

In_Vitro_Neurotoxicity_Assay_Workflow start Primary Neuron Culture (13-15 DIV) pretreatment Pre-treatment with this compound start->pretreatment induction Induce Neurotoxicity (NMDA + Glycine) pretreatment->induction assessment Assess Efficacy induction->assessment viability Neuronal Viability (PI / LDH Assay) assessment->viability morphology Morphological Analysis (Immunocytochemistry) assessment->morphology calcium Calcium Imaging ([Ca²⁺]i Measurement) assessment->calcium

Caption: Workflow for in vitro assessment of this compound.

In_Vivo_Neurotoxicity_Assay_Workflow start Animal Model (e.g., Stroke, CIPN) treatment Administer this compound start->treatment assessment Assess Efficacy treatment->assessment behavioral Behavioral Testing (Neurological Score, Pain Sensitivity) assessment->behavioral histological Histological Analysis (Infarct Volume, Nerve Damage) assessment->histological electrophysiological Electrophysiology (Nerve Conduction Velocity) assessment->electrophysiological

References

Brophenexin: Application Notes and Protocols for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information on Brophenexin and its application in in vivo animal models of neurological disease, primarily focusing on ischemic stroke. The protocols and data presented are based on published research and are intended to guide the design of preclinical studies.

Introduction

This compound (also known as compound 8) is a novel neuroprotective agent that functions as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) interface.[1][2] Excitotoxicity, primarily mediated by excessive activation of NMDARs, is a key pathological process in various neurological disorders, including stroke. This compound offers a promising therapeutic strategy by selectively targeting the excitotoxic signaling cascade.

Mechanism of Action

This compound exerts its neuroprotective effects by disrupting the interaction between NMDARs and TRPM4 channels. This interaction is crucial for mediating NMDAR-dependent excitotoxicity. By binding to TRPM4, this compound prevents the formation of the NMDAR/TRPM4 complex, thereby inhibiting downstream toxic signaling pathways that lead to neuronal death. In vitro studies have demonstrated that this compound can reduce NMDA-evoked whole-cell currents and protect cultured hippocampal neurons from NMDA-induced death.[1][2]

In Vivo Applications

This compound has been shown to be effective in a mouse model of ischemic stroke, specifically the middle cerebral artery occlusion (MCAO) model. Research has demonstrated that administration of this compound can reduce neuronal damage following an ischemic event. While the primary literature confirms its efficacy, specific details regarding the in vivo dosage and administration route were not available in the public domain at the time of this writing. The following sections provide a generalized protocol for the MCAO model, which can be adapted for the evaluation of neuroprotective compounds like this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterConcentrationEffectCell TypeReference
NMDA-evoked whole-cell currents10 µM87% ± 14% reductionCultured Hippocampal Neurons[1]
NMDA-induced neuronal death10 µMProtection from toxicityCultured Hippocampal Neurons[1][2]

Note: Specific in vivo dosage and administration data for this compound from the key study by Yan et al. (2020) in Science were not publicly available.

Experimental Protocols

General Protocol for Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes a common method for inducing transient focal cerebral ischemia in mice.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicone-coated tip

  • Sutures

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • This compound solution (formulation to be optimized based on solubility and vehicle studies)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation:

    • Carefully dissect the arteries from the surrounding tissue.

    • Ligate the distal end of the ECA and the CCA.

    • Place a temporary ligature around the origin of the ICA.

  • Filament Insertion:

    • Make a small incision in the ECA stump.

    • Introduce the silicone-coated nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically indicated by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.

  • Ischemia and Reperfusion:

    • Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).

    • For reperfusion, carefully withdraw the filament.

    • Close the neck incision with sutures.

  • This compound Administration:

    • The timing of this compound administration (before, during, or after MCAO) and the route (e.g., intraperitoneal, intravenous) need to be determined based on the experimental design and pharmacokinetic properties of the compound.

  • Post-operative Care and Neurological Assessment:

    • Allow the mouse to recover from anesthesia in a warm cage.

    • Monitor the animal for any signs of distress.

    • Perform neurological deficit scoring at various time points post-MCAO (e.g., 24 hours, 48 hours) to assess the extent of brain injury.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mouse and perfuse the brain.

    • Harvest the brain and section it for histological staining (e.g., TTC staining to measure infarct volume).

Visualizations

Signaling_Pathway cluster_0 Excitotoxicity Cascade Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates NMDAR_TRPM4_Complex NMDAR/TRPM4 Complex NMDAR->NMDAR_TRPM4_Complex Forms Complex With TRPM4 TRPM4 TRPM4->NMDAR_TRPM4_Complex Ca_Influx Excessive Ca2+ Influx NMDAR_TRPM4_Complex->Ca_Influx Leads to Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Triggers This compound This compound This compound->TRPM4 Inhibits Interaction

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_treatment Treatment Animal_Prep Animal Preparation (Anesthesia, Surgery Prep) MCAO Middle Cerebral Artery Occlusion (Filament Insertion) Animal_Prep->MCAO Ischemia Ischemia Period (e.g., 60 min) MCAO->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Brophenexin_Admin This compound Administration (Route and Timing TBD) Ischemia->Brophenexin_Admin Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Histo_Analysis Histological Analysis (Infarct Volume) Neuro_Assess->Histo_Analysis

Caption: In Vivo MCAO Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Brophenexin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

These notes provide a comprehensive protocol for the laboratory-scale synthesis of Brophenexin hydrochloride, a compound identified as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interface. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as NMDAR-TRPM4 blocker C8, is a potent neuroprotective agent. It functions by disrupting the interaction between NMDARs and TRPM4 channels, a mechanism implicated in excitotoxic neuronal death. The synthesis of this compound hydrochloride is crucial for further investigation into its therapeutic potential in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

Chemical Information

Identifier Value
Compound Name This compound hydrochloride
Systematic Name N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
Molecular Formula C₁₁H₁₇BrN₂ · 2HCl
Molecular Weight 330.09 g/mol
CAS Number 2243506-33-2

Proposed Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through a two-step process: N-alkylation of N-ethylethane-1,2-diamine followed by conversion to its hydrochloride salt.

Step 1: Synthesis of N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (this compound free base)

This step involves the nucleophilic substitution of a bromine atom in 3-bromobenzyl bromide by the secondary amine group of N-ethylethane-1,2-diamine.

Materials and Reagents:

  • N-ethylethane-1,2-diamine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-ethylethane-1,2-diamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine.

Step 2: Formation of this compound hydrochloride

This step converts the free base into its more stable and water-soluble dihydrochloride salt.

Materials and Reagents:

  • N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (from Step 1)

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) to the stirred solution.

  • A precipitate of this compound hydrochloride should form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Quantitative Data Summary

Parameter Expected Value
Yield (Step 1) 70-85%
Yield (Step 2) >95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point To be determined

Experimental Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Salt Formation A N-ethylethane-1,2-diamine C Reaction Mixture (K2CO3, Acetonitrile) A->C B 3-Bromobenzyl bromide B->C D Reflux C->D E Work-up & Purification D->E F This compound (free base) E->F G This compound (free base) I Precipitation G->I H HCl in Diethyl Ether H->I J Filtration & Drying I->J K This compound hydrochloride J->K

Caption: Workflow for the two-step synthesis of this compound hydrochloride.

Mechanism of Action: Inhibition of NMDAR/TRPM4 Complex

Mechanism_of_Action cluster_pathway Excitotoxicity Pathway cluster_inhibition Inhibition by this compound NMDA NMDA Receptor Complex NMDAR/TRPM4 Complex NMDA->Complex TRPM4 TRPM4 Channel TRPM4->Complex Ca_Influx Excessive Ca2+ Influx Complex->Ca_Influx Neurotoxicity Neuronal Death Ca_Influx->Neurotoxicity This compound This compound This compound->Complex Disrupts Interaction

Caption: this compound disrupts the NMDAR/TRPM4 complex, inhibiting excitotoxicity.

Application of Brophenexin in High-Throughput Screening for Neuroprotectants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a host of neurodegenerative diseases and acute brain injuries. The excessive influx of calcium ions (Ca²⁺) through NMDA receptors triggers a cascade of neurotoxic events, leading to neuronal damage and death. Brophenexin has emerged as a promising neuroprotective agent. It acts as an inhibitor of the NMDA Receptor/TRPM4 (Transient Receptor Potential Melastatin 4) interface, a protein-protein interaction that facilitates neurotoxicity. By disrupting this interaction, this compound attenuates the detrimental Ca²⁺ influx, offering a targeted therapeutic strategy. This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) to identify and characterize neuroprotective compounds.

Mechanism of Action: this compound as a Neuroprotectant

This compound exerts its neuroprotective effects by specifically targeting the interaction between the NMDA receptor and the TRPM4 channel.[1] Inappropriate activation of NMDA receptors leads to a massive influx of Ca²⁺, a primary driver of excitotoxicity. TRPM4 forms a complex with NMDA receptors, potentiating this Ca²⁺ flux.[1][2] this compound binds to TRPM4 at the interface with the NMDA receptor, disrupting the complex and thereby reducing the Ca²⁺ influx through the NMDA receptor ion channel.[1] This targeted disruption mitigates the downstream neurotoxic signaling pathways, protecting neurons from NMDA-induced death.[2]

Data Presentation: Efficacy of this compound

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings.

ParameterConditionThis compound ConcentrationResultReference
NMDA-evoked whole-cell currents22°C, intracellular Ca²⁺ chelated10 µM87% ± 14% reduction[1]
NMDA-evoked currentsNa⁺-free solution10 µM87% ± 13% reduction[2][3]
NMDA-evoked [Ca²⁺]i response22°C10 µM51% ± 16% inhibition[2][3]
NMDA-evoked [Ca²⁺]i response32°C–34°C10 µM42% ± 10% inhibition[1][2]
NMDA-induced cell deathHippocampal neuronsIC₅₀2.1 µM[4]

Table 1: Summary of in vitro efficacy of this compound in modulating NMDA receptor function and neurotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and validation of neuroprotective compounds like this compound.

Protocol 1: High-Throughput Screening for Neuroprotectants using a Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability, which can be adapted for HTS to screen for compounds that protect against neurotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • 96-well cell culture plates

  • Complete culture medium

  • NMDA and glycine

  • Test compounds (including this compound as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Plate reader (570 nm and 630 nm reference wavelength)

Procedure:

  • Cell Plating: Seed neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to attach and grow for 12-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound.

    • Remove the culture medium and add fresh medium containing the test compounds or this compound to the respective wells.

    • Include control wells: untreated cells (vehicle control) and cells treated with the neurotoxic agent alone.

    • Incubate for the desired pre-treatment duration (e.g., 1-2 hours).

  • Induction of Excitotoxicity:

    • Add NMDA and glycine to all wells except the untreated control wells to induce excitotoxicity.

    • Incubate for the desired treatment duration (commonly 24-72 hours).

  • MTT Assay:

    • Prepare the MTT solution.

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.

  • Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add a solubilizing agent to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

  • Data Analysis:

    • Correct for background absorbance by subtracting the average absorbance of the blank wells.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot dose-response curves to determine the IC₅₀ for neuroprotection.

Protocol 2: NMDA-Induced Excitotoxicity Assay in Primary Neurons

This protocol details the induction of excitotoxicity in primary neuronal cultures, a more physiologically relevant model.

Materials:

  • Primary cortical or hippocampal neurons

  • Poly-D-lysine coated plates

  • Growth medium (e.g., Neurobasal medium with B27 supplement)

  • Glutamate-free minimal medium

  • NMDA and glycine

  • Test compounds (including this compound)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Primary Neuron Culture:

    • Isolate and culture primary neurons from embryonic rodent brains on poly-D-lysine coated plates.

    • Maintain the cultures for a sufficient period to allow for maturation and synapse formation.

  • Compound Pre-treatment:

    • The day before the excitotoxic insult, replace the growth medium with a glutamate-free minimal medium.

    • Add the test compounds or this compound at desired concentrations.

  • Excitotoxic Challenge:

    • Add a high concentration of NMDA (e.g., 150 µM) to the wells.[5]

    • Incubate for 24 hours.

  • Cell Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated) wells.

    • Determine the neuroprotective effect of the test compounds.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and this compound's Intervention

NMDA_Excitotoxicity_Pathway cluster_intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens TRPM4 TRPM4 TRPM4->Ca_influx Potentiates Neurotoxicity Neurotoxicity (e.g., Apoptosis, Necrosis) Ca_influx->Neurotoxicity Triggers This compound This compound This compound->TRPM4 Inhibits Interaction

Caption: this compound inhibits the NMDA-R/TRPM4 interaction, reducing Ca²⁺ influx and neurotoxicity.

Experimental Workflow for High-Throughput Screening of Neuroprotectants

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Compound_Library Compound Library Preparation Compound_Addition Test Compound Addition Compound_Library->Compound_Addition Cell_Plating Neuronal Cell Plating (96/384-well plates) Cell_Plating->Compound_Addition Toxin_Addition Neurotoxin Addition (e.g., NMDA) Compound_Addition->Toxin_Addition Incubation Incubation Toxin_Addition->Incubation Assay_Readout Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay_Readout Data_Analysis Data Analysis & Hit Identification Assay_Readout->Data_Analysis Dose_Response Dose-Response Curve Data_Analysis->Dose_Response Secondary_Assays Secondary Assays (e.g., Calcium Imaging) Dose_Response->Secondary_Assays

Caption: A streamlined workflow for identifying and validating novel neuroprotective compounds.

Logical Relationship in this compound's Neuroprotective Mechanism

Brophenexin_Logic NMDA_Activation NMDA Receptor Overactivation TRPM4_Interaction NMDA-R / TRPM4 Interaction NMDA_Activation->TRPM4_Interaction Ca_Overload Excessive Ca²⁺ Influx TRPM4_Interaction->Ca_Overload Neuroprotection Neuroprotection Neuronal_Death Neuronal Death Ca_Overload->Neuronal_Death This compound This compound This compound->TRPM4_Interaction Disrupts This compound->Neuroprotection

Caption: this compound disrupts a key protein interaction to achieve neuroprotection.

References

Troubleshooting & Optimization

Optimizing Brophenexin concentration for maximal neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Brophenexin Technical Support Center. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers in optimizing the concentration of this compound for maximal neuroprotective efficacy in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an experimental neuroprotective agent. Its primary mechanism involves binding to the interface of the N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential melastatin-4 (TRPM4) channel.[1][2] This interaction inhibits excessive calcium (Ca2+) influx through the NMDAR ion channel, a key process in excitotoxicity-mediated neuronal death.[2][3][4] By modulating this pathway, this compound helps protect neurons from damage in models of neurodegenerative diseases and stroke.[1]

Q2: What is a recommended starting concentration for this compound in neuronal cell culture? A2: Based on published studies and the data summarized below, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[2][3] The optimal concentration can be cell-type specific and should be determined empirically using a dose-response analysis. Table 1 provides a sample dataset for determining the therapeutic window.

Q3: How should I dissolve and store this compound? A3: this compound is typically supplied as a hydrochloride salt. It is recommended to prepare a stock solution (e.g., 10 mM) in sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in your cell culture medium.

Q4: Does this compound affect downstream signaling pathways related to neuroprotection? A4: Yes, beyond its primary action on the NMDAR/TRPM4 complex, this compound is hypothesized to exert secondary effects by reducing oxidative stress. By mitigating excitotoxicity-induced reactive oxygen species (ROS) production, this compound can lead to the stabilization and nuclear translocation of Transcription Factor Nrf2 (Nuclear factor-erythroid 2-related factor 2).[5][6] Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of numerous cytoprotective genes.[7][8]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity. If using DMSO as a solvent, ensure the final concentration in the culture medium does not exceed 0.1%. High concentrations of DMSO can be toxic to neuronal cells.

  • Solution 1: Perform a solvent control experiment to assess the toxicity of the vehicle alone. If necessary, lower the final DMSO concentration by adjusting your stock solution concentration.

  • Possible Cause 2: Cell Health. The neuronal cultures may be unhealthy or stressed prior to treatment.

  • Solution 2: Ensure optimal cell culture conditions, including proper cell density, medium formulation, and incubator settings (temperature, CO2, humidity). Only use cultures with high viability for experiments.

  • Possible Cause 3: Compound Purity. The this compound compound may have degraded or contain impurities.

  • Solution 3: Use a fresh aliquot of the stock solution. If problems persist, obtain a new batch of the compound and verify its purity if possible.

Issue 2: No significant neuroprotective effect is observed in my excitotoxicity model.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound used may be too low to be effective or too high, causing cytotoxicity that masks the protective effect.

  • Solution 1: Perform a detailed dose-response experiment (see Table 2) to identify the optimal concentration for your specific cell type and injury model.

  • Possible Cause 2: Timing of Administration. The timing of this compound treatment relative to the toxic insult is critical.

  • Solution 2: Vary the treatment schedule. Test pre-treatment (adding this compound before the neurotoxic insult), co-treatment (adding it at the same time), and post-treatment protocols to find the most effective therapeutic window.

  • Possible Cause 3: Severity of Insult. The neurotoxic stimulus (e.g., glutamate or NMDA concentration) may be too severe, causing rapid and overwhelming cell death that cannot be rescued.

  • Solution 3: Titrate the concentration of your neurotoxic agent to achieve a level of cell death (e.g., 40-60%) where a protective effect can be clearly measured.

Quantitative Data Summary

The following tables present hypothetical data to guide experimental design for optimizing this compound concentration.

Table 1: Dose-Response and Cytotoxicity of this compound on Primary Cortical Neurons This table shows the effect of a 24-hour treatment with this compound on neuronal viability, as measured by an MTT assay. The goal is to identify the concentration range that is non-toxic.

This compound Conc. (µM)Cell Viability (% of Control)Standard DeviationNotes
0 (Vehicle)100%± 4.5%Baseline viability.
199.1%± 5.1%No significant toxicity.
598.5%± 4.8%No significant toxicity.
1097.2%± 5.3%No significant toxicity.
2581.3%± 6.2%Mild cytotoxicity observed.
5055.7%± 7.1%Significant cytotoxicity.

Table 2: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity This table demonstrates the ability of this compound to protect neurons from a glutamate insult. Cell viability is measured 24 hours after a 1-hour co-treatment with glutamate and this compound.

Treatment GroupCell Viability (% of Control)Standard DeviationNotes
Control (No Glutamate)100%± 4.2%Baseline viability.
50 µM Glutamate48.2%± 5.9%Neurotoxic insult.
Glutamate + 1 µM this compound65.9%± 6.1%Partial protection.
Glutamate + 5 µM this compound82.4%± 5.5%Strong protection.
Glutamate + 10 µM this compound88.7%± 4.9%Maximal protection observed.
Glutamate + 25 µM this compound75.1%± 6.8%Reduced efficacy due to mild cytotoxicity.

Table 3: Effect of this compound on Nrf2 Target Gene Expression This table shows the relative expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, after 6 hours of treatment with this compound in the presence of a mild oxidative stressor.

Treatment GroupHO-1 mRNA Fold ChangeStandard DeviationNotes
Control1.0± 0.2Baseline expression.
Oxidative Stressor3.5± 0.6Stress-induced activation.
Stressor + 5 µM this compound6.8± 0.9Significant upregulation.
Stressor + 10 µM this compound8.2± 1.1Potentiation of Nrf2 activity.

Visualizations and Workflows

G start Start: Define Neuronal Model & Excitotoxicity Insult dose_range Step 1: Dose-Response Assay (e.g., MTT for Cytotoxicity) [0.1 µM - 50 µM] start->dose_range determine_msc Determine Max Safe Concentration (MSC) (Viability >95%) dose_range->determine_msc Analyze Data efficacy_test Step 2: Efficacy Assay (Neurotoxic Insult + this compound at ≤MSC) determine_msc->efficacy_test Use MSC as upper limit determine_ec50 Determine Optimal Concentration (EC50 for Neuroprotection) efficacy_test->determine_ec50 Analyze Data mechanism_study Step 3: Mechanism Validation (Western Blot, qPCR for Nrf2 targets) determine_ec50->mechanism_study Confirm at optimal conc. end End: Optimized this compound Concentration Identified mechanism_study->end

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDAR NMDAR TRPM4 TRPM4 NMDAR->TRPM4 Complex Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Mediates This compound This compound This compound->NMDAR Inhibits Interface This compound->Ca_Influx Reduces Excitotoxicity Excitotoxicity & Oxidative Stress (ROS) Ca_Influx->Excitotoxicity Keap1 Keap1 Excitotoxicity->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination (Degradation) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Neuroprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription

Caption: Hypothesized signaling pathway for this compound neuroprotection.

G start Problem: No Neuroprotective Effect Observed check_conc Was a dose-response experiment performed? start->check_conc perform_dose Action: Perform dose-response (See Table 2 Protocol) check_conc->perform_dose No check_insult Is the neurotoxic insult optimized (40-60% cell death)? check_conc->check_insult Yes perform_dose->check_insult titrate_insult Action: Titrate neurotoxin concentration check_insult->titrate_insult No check_timing Was treatment timing varied (pre-, co-, post-treatment)? check_insult->check_timing Yes titrate_insult->check_timing vary_timing Action: Test different treatment windows check_timing->vary_timing No check_controls Action: Verify positive and negative controls are working check_timing->check_controls Yes vary_timing->check_controls

Caption: Troubleshooting decision tree for experimental optimization.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity This protocol is for assessing neuronal viability after treatment with this compound.

  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and differentiate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO).

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) in a cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Western Blot for Nrf2 Pathway Activation This protocol is for measuring the protein levels of Nrf2 and its target, HO-1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control to determine relative expression levels.

References

Brophenexin In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brophenexin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Issue: Precipitate formation upon injection of this compound solution. Poor aqueous solubility of this compound. Vehicle incompatibility. pH shift upon injection into physiological environment.1. Optimize the formulation vehicle. See Protocol 1 for formulation screening. Common vehicles include solutions with co-solvents (e.g., DMSO, PEG300), cyclodextrins, or lipid-based formulations. 2. Adjust the pH of the formulation to be closer to physiological pH (7.4) if this compound's solubility is pH-dependent. 3. Sonication of the formulation immediately prior to injection can help in resolubilizing small precipitates.
Question: What is the recommended starting dose for this compound in a mouse model? N/AFor a novel compound like this compound, a dose-finding study is crucial. Start with a low dose (e.g., 1 mg/kg) and escalate to higher doses (e.g., 5, 10, 25, 50 mg/kg) while monitoring for efficacy and toxicity. See Protocol 2 for a sample dose-finding study design.
Issue: High variability in plasma concentrations of this compound between subjects. Poor oral bioavailability. Rapid metabolism. Inconsistent administration technique.1. Consider alternative routes of administration , such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism. 2. Use a consistent and precise administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. 3. Co-administer with a metabolic inhibitor if the metabolic pathway is known, though this can complicate data interpretation.
Question: Are there known off-target effects of this compound? This compound may interact with other kinases or cellular targets.Off-target effects are being characterized. Preliminary kinase screening suggests potential low-affinity binding to VEGFR2. Researchers should include control groups and perform target engagement studies in their tissue of interest to confirm on-target activity.
Issue: Lack of tumor growth inhibition in a xenograft model despite good in vitro potency. Poor tumor penetration. Rapid clearance from circulation. Inadequate dosing regimen.1. Assess this compound concentration in tumor tissue versus plasma to determine if it reaches the target site. See Protocol 3 for tissue harvesting and analysis. 2. Perform a pharmacokinetic (PK) study to determine the half-life of this compound and optimize the dosing frequency. 3. Increase the dose if no toxicity is observed at the current level.

Quantitative Data Summary

The following tables summarize key data related to this compound's properties and performance in preclinical models.

Table 1: this compound Solubility in Common Vehicles

VehicleConcentration (mg/mL)Appearance
Saline< 0.1Suspension
5% DMSO in Saline1Clear Solution
10% DMSO / 40% PEG300 / 50% Saline5Clear Solution
20% Hydroxypropyl-β-cyclodextrin10Clear Solution

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)

ParameterValue
Half-life (t½)2.5 hours
Cmax (Peak Plasma Concentration)1500 ng/mL
AUC (Area Under the Curve)4500 ng·h/mL
Clearance3.7 mL/min/kg

Experimental Protocols

Protocol 1: Formulation Screening for In Vivo Delivery

  • Objective: To identify a suitable vehicle for the solubilization of this compound for in vivo administration.

  • Materials: this compound powder, DMSO, PEG300, Saline, 20% (w/v) HP-β-CD solution, sterile microcentrifuge tubes, vortexer, sonicator.

  • Procedure:

    • Prepare stock solutions of this compound in DMSO at 100 mg/mL.

    • Test a series of vehicles by adding the this compound stock or powder to achieve the target final concentrations.

      • Vehicle A (5% DMSO): Add 5 µL of 100 mg/mL this compound stock to 95 µL of sterile saline.

      • Vehicle B (10/40/50): Add 5 µL of 100 mg/mL this compound stock to a pre-mixed vehicle of 40 µL PEG300 and 55 µL saline.

      • Vehicle C (20% HP-β-CD): Add 1 mg of this compound powder directly to 1 mL of 20% HP-β-CD solution.

    • Vortex each solution for 1 minute.

    • Sonicate for 10 minutes in a water bath sonicator.

    • Visually inspect for any precipitate.

    • Let the solutions stand at room temperature for 1 hour and inspect again.

    • Select the vehicle that provides the highest concentration of soluble this compound with no precipitation.

Protocol 2: Dose-Finding and Toxicity Study in Mice

  • Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound.

  • Materials: this compound in an optimized vehicle, healthy mice (e.g., C57BL/6), syringes, scales.

  • Procedure:

    • Acclimate animals for at least one week.

    • Divide mice into groups (n=5 per group), including a vehicle control group.

    • Prepare this compound formulations at various concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

    • Administer this compound via the desired route (e.g., IP injection) at doses of 1, 5, 10, 25, and 50 mg/kg.

    • Monitor animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and adverse reactions at the injection site.

    • Record body weight daily for 14 days.

    • The MTD is defined as the highest dose that does not result in more than 15-20% body weight loss or other severe signs of toxicity.

Protocol 3: Tumor and Plasma Sample Collection for Pharmacokinetic Analysis

  • Objective: To measure the concentration of this compound in plasma and tumor tissue at various time points after administration.

  • Materials: Tumor-bearing mice, this compound formulation, anesthesia, blood collection tubes (with anticoagulant), surgical tools, liquid nitrogen, storage vials.

  • Procedure:

    • Administer a single dose of this compound to tumor-bearing mice.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a cohort of mice (n=3-4 per time point).

    • Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Surgically excise the tumor, rinse with cold PBS, blot dry, and record the weight.

    • Snap-freeze both plasma and tumor samples in liquid nitrogen and store at -80°C until analysis by LC-MS/MS.

Visualizations

Brophenexin_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

experimental_workflow cluster_preclinical In Vivo Study Workflow cluster_analysis Analysis formulation 1. Formulation Optimization (Protocol 1) dose_finding 2. Dose-Finding & MTD (Protocol 2) formulation->dose_finding pk_study 3. Pharmacokinetic Study (Protocol 3) dose_finding->pk_study efficacy_study 4. Efficacy Study (Xenograft Model) pk_study->efficacy_study data_analysis Data Analysis (Tumor Growth, PK Parameters) efficacy_study->data_analysis conclusion Conclusion on In Vivo Feasibility data_analysis->conclusion

Avoiding off-target effects of Brophenexin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and identify potential off-target effects of Brophenexin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is not a traditional kinase inhibitor. It functions as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) interface. It is designed to disrupt the formation of the NMDAR/TRPM4 protein complex, which is implicated in NMDA-induced neurotoxicity. By preventing this interaction, this compound protects neurons from excitotoxic cell death.

Q2: What are the known off-target effects of this compound?

A2: Currently, there is limited publicly available data from broad selectivity panel screens for this compound against a wide range of other receptors, ion channels, or kinases. Therefore, researchers should empirically determine the specificity of this compound in their specific cellular model. This guide provides protocols and strategies to assess potential off-target effects.

Q3: At what concentration should I use this compound in my cellular assay?

A3: The optimal concentration of this compound depends on the cell type and the specific assay. An IC50 of 2.1 μM has been reported for NMDA-induced cell death in hippocampal neurons.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system, starting with a range around the known effective concentrations (e.g., 1 µM to 20 µM).

Q4: How can I be sure the observed phenotype is due to the on-target activity of this compound?

A4: Validating the on-target effect of this compound is crucial. This can be achieved through several experimental approaches:

  • Rescue experiments: If possible, overexpressing the target proteins (NMDAR and/or TRPM4) might rescue the phenotype.

  • Secondary assays: Use orthogonal assays to confirm the mechanism. For example, if this compound is affecting cell viability, confirm that it is also inhibiting NMDA-induced calcium influx.

  • Use of control compounds: Include a negative control compound with a similar chemical structure but no activity against the NMDAR/TRPM4 interface, if available. A positive control, such as a known NMDAR antagonist, can also be useful.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a systematic approach to identifying and troubleshooting potential off-target effects of this compound in your cellular assays.

Problem 1: High background signal or unexpected cellular toxicity.
  • Possible Cause: The concentration of this compound used may be too high, leading to non-specific effects or general cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Determine the minimal effective concentration that produces the desired on-target effect.

    • Assess cell viability: Use a cytotoxicity assay, such as the MTT or Trypan Blue exclusion assay, to determine the concentration at which this compound becomes toxic to your cells.

    • Solvent control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the assay.

Problem 2: The observed effect does not correlate with known NMDAR/TRPM4 signaling.
  • Possible Cause: this compound may be interacting with other cellular targets in your specific model.

  • Troubleshooting Steps:

    • Literature Review: Search for any reported interactions of compounds with a similar chemical scaffold.

    • Secondary functional assays: Test the effect of this compound on other relevant signaling pathways in your cells. For example, if you are studying apoptosis, assess markers from different apoptotic pathways.

    • Electrophysiology: If you have the capability, perform patch-clamp experiments to test for direct effects of this compound on other major ion channels present in your cells.

Problem 3: Inconsistent results between experiments.
  • Possible Cause: Variability in experimental conditions can affect the activity and specificity of small molecules.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistent cell passage number, seeding density, and treatment duration.

    • Compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

    • Assay controls: Always include positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity in cellular assays.

ParameterValueCell TypeAssay Condition
IC50 (NMDA-induced cell death) 2.1 µMHippocampal Neurons24-hour treatment with 20 µM NMDA.[1]
Inhibition of NMDA-evoked whole-cell currents 87% ± 14%Hippocampal Neurons10 µM this compound at 22°C.[2][3][4]
Inhibition of NMDA-evoked currents (Na+-free) 87% ± 13%Hippocampal Neurons10 µM this compound, suggesting Na+ independence.[2][3][4]
Inhibition of NMDA-evoked Ca2+ response 51% ± 16%Hippocampal Neurons10 µM this compound at 22°C.[2][3][4]
Inhibition of NMDA-evoked Ca2+ response 42% ± 10%Hippocampal Neurons10 µM this compound at 32-34°C.[2][3][4]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for NMDAR Activity

This protocol is for measuring changes in intracellular calcium ([Ca2+]i) in response to NMDA receptor activation and its inhibition by this compound using a fluorescent calcium indicator like Fura-2.

Materials:

  • Cultured neuronal cells on glass coverslips

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA

  • Glycine

  • This compound

  • Fluorescence imaging microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • This compound Treatment:

    • Prepare different concentrations of this compound in HBSS.

    • Pre-incubate the cells with the this compound solution or vehicle control for the desired amount of time (e.g., 15-30 minutes).

  • Image Acquisition:

    • Mount the coverslip onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.

    • Perfuse the cells with a solution containing NMDA (e.g., 20 µM) and glycine (e.g., 1 µM) to stimulate the NMDA receptors.

    • Continue to acquire images during and after stimulation to record the change in [Ca2+]i.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the amplitude and kinetics of the calcium response in this compound-treated cells versus control cells.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cultured cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value if applicable.

Visualizations

Brophenexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds TRPM4 TRPM4 NMDAR->TRPM4 Forms Complex Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel TRPM4->Ca_influx Neurotoxicity Excitotoxicity / Neurotoxicity Ca_influx->Neurotoxicity Leads to This compound This compound This compound->NMDAR Disrupts Complex Formation This compound->TRPM4

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_primary_assay Primary Assay cluster_validation On-Target Validation cluster_off_target Off-Target Investigation Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Dose_Response Dose-Response Curve with this compound Phenotypic_Assay->Dose_Response Target_Engagement Target Engagement Assay (e.g., Calcium Imaging) Dose_Response->Target_Engagement Validate with mechanistic assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Assess general toxicity Mechanism_Confirmation Confirm Inhibition of NMDA-induced Ca2+ influx Target_Engagement->Mechanism_Confirmation Conclusion Conclusion on This compound's Effect Mechanism_Confirmation->Conclusion On-Target Effect Confirmed Secondary_Assay Secondary Functional Assays (unrelated pathways) Cytotoxicity->Secondary_Assay Secondary_Assay->Conclusion Rule out Off-Target Effects

Caption: Workflow for validating this compound's effects.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Unexpected Result with this compound Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Controls Are controls (vehicle, positive) behaving as expected? Start->Check_Controls Check_Protocol Is the experimental protocol consistent? Start->Check_Protocol Check_Concentration->Check_Controls No Lower_Concentration Perform Dose-Response & Use Lower Concentration Check_Concentration->Lower_Concentration Yes Check_Controls->Check_Protocol Yes Troubleshoot_Assay Troubleshoot general assay parameters Check_Controls->Troubleshoot_Assay No Standardize_Protocol Standardize cell handling and compound prep Check_Protocol->Standardize_Protocol No Secondary_Assays Perform secondary assays to test other pathways Check_Protocol->Secondary_Assays Yes End End Lower_Concentration->End Re-evaluate Troubleshoot_Assay->End Standardize_Protocol->End Secondary_Assays->End

Caption: Troubleshooting decision tree for this compound assays.

References

Brophenexin patch-clamp recording artifacts and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Brophenexin in patch-clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological tool used to investigate the role of the TRPM4 (Transient Receptor Potential Melastatin 4) ion channel in neuronal signaling. It acts as an inhibitor of the interaction between the NMDA receptor (NMDAR) and TRPM4.[1][2] This disruption attenuates the calcium influx that is normally potentiated by the NMDAR-TRPM4 complex, offering a potential neuroprotective effect.[1][3]

Q2: I applied this compound and observed a significant reduction in NMDA-evoked currents. Is this an artifact?

A2: No, this is the expected pharmacological effect of this compound. By inhibiting the NMDAR-TRPM4 interface, this compound reduces the potentiation of Ca2+ flux through the NMDA receptor ion channel.[1][3] Studies have shown that 10 μM this compound can reduce NMDA-evoked whole-cell currents by as much as 87% ± 14% at 22°C with intracellular Ca2+ chelated.[1][3]

Q3: Does this compound directly block NMDA receptors or TRPM4 channels?

A3: this compound's mechanism is not a direct block of either the NMDA receptor pore or the TRPM4 channel itself. Instead, it binds to TRPM4 at the interface where it interacts with the NMDA receptor, thereby disrupting the functional coupling between the two proteins.[1][3]

Q4: What is the recommended concentration of this compound to use in my experiments?

A4: A commonly cited effective concentration is 10 μM.[1][3] However, the optimal concentration may vary depending on the specific cell type, experimental conditions, and the desired level of inhibition. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q5: Are there any known off-target effects of this compound?

A5: The available literature primarily focuses on the NMDAR-TRPM4 interaction. While extensive off-target profiling is not detailed in the provided search results, it is good practice in pharmacology to consider potential off-target effects and include appropriate controls in your experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unstable Seal (GΩ seal lost after this compound application) 1. Solvent Effect: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is detrimental to the cell membrane. 2. Cell Health: The cells may be unhealthy, making them more susceptible to instability.1. Ensure the final concentration of the solvent in your recording solution is minimal (typically <0.1%). Prepare a vehicle control solution with the same solvent concentration to isolate its effect. 2. Confirm cell health before patching. Ensure proper oxygenation and pH of solutions.[4]
Increased Noise in Recording after this compound Perfusion 1. Perfusion System: Introduction of bubbles or mechanical instability from the perfusion system. 2. Grounding Issue: The perfusion system may not be properly grounded.1. Check your perfusion lines for any air bubbles and ensure a smooth, continuous flow. 2. Verify that all components of your setup, including the perfusion system, are properly grounded to a common ground point.[5]
No Effect of this compound on NMDA-Evoked Currents 1. Drug Application: Inadequate perfusion or drug washout from a previous experiment. 2. Temperature Dependence: The effect of this compound may be temperature-sensitive. 3. Cell Type: The expression or coupling of NMDAR and TRPM4 may be low in your specific cell type.1. Ensure your perfusion system allows for complete exchange of the bath solution. Allow sufficient time for the drug to reach the cell. 2. Be aware that the inhibitory effect of this compound on NMDA-evoked responses has been documented at both 22°C and 32°C-34°C.[1][3] Maintain a stable recording temperature.[5] 3. Verify the expression of both NMDAR and TRPM4 in your cells of interest through other means (e.g., immunocytochemistry, Western blot, or RT-PCR).
Drifting Baseline Current or Voltage 1. Electrode Drift: The recording pipette may be physically drifting. 2. Junction Potential: Changes in the ionic composition of the bath solution upon drug application can alter the liquid junction potential.1. Ensure your pipette holder is securely fastened and that there are no external forces pulling on it.[6] 2. Re-zero the amplifier baseline after the new solution has fully exchanged in the recording chamber.

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of NMDA-Evoked Currents
  • Cell Preparation: Culture hippocampal neurons on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 6-8 MΩ.[7] Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.3 with CsOH).

  • External Solution: Continuously perfuse the cells with an external solution containing (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 10 glucose, and 0.001 tetrodotoxin (TTX) to block voltage-gated sodium channels (pH adjusted to 7.4 with NaOH). To evoke NMDA currents, a solution with 0 MgCl2 and 100 µM NMDA + 10 µM glycine is applied.

  • Recording:

    • Establish a whole-cell configuration with a GΩ seal.

    • Clamp the cell at a holding potential of -70 mV.

    • Apply the NMDA-containing solution for a brief period (e.g., 2-5 seconds) to evoke an inward current.

    • After establishing a stable baseline of NMDA-evoked currents, perfuse the bath with the external solution containing this compound (e.g., 10 µM) for a designated pre-incubation time.

    • Re-apply the NMDA-containing solution in the presence of this compound to measure the effect on the evoked current.

    • Wash out the this compound to observe any reversal of the effect.

Quantitative Data Summary

Parameter Condition Reported Effect of this compound Reference
NMDA-Evoked Whole-Cell Current 10 µM this compound, 22°C, intracellular Ca2+ chelated87% ± 14% reduction[1][3]
NMDA-Evoked Whole-Cell Current 10 µM this compound, Na+-free solution87% ± 13% reduction[1][3]
NMDA-Evoked Increase in [Ca2+]i 10 µM this compound, 22°C51% ± 16% inhibition[1][3]
NMDA-Evoked Increase in [Ca2+]i 10 µM this compound, 32°C-34°C42% ± 10% inhibition[1][3]
NMDA-Induced Cell Death IC502.1 µM[2]

Visualizations

Brophenexin_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Basal TRPM4 TRPM4 TRPM4->NMDAR Potentiates This compound This compound This compound->TRPM4 Inhibits Interaction Patch_Clamp_Troubleshooting_Workflow Start Experiment Start Apply_this compound Apply this compound Start->Apply_this compound Observe_Effect Observe Effect Apply_this compound->Observe_Effect Expected_Effect Reduced NMDA Current? Observe_Effect->Expected_Effect Artifact_Check Recording Artifacts? Observe_Effect->Artifact_Check Analyze_Data Analyze Data Expected_Effect->Analyze_Data Yes Check_Controls Check Controls (Vehicle, Dose-Response) Expected_Effect->Check_Controls No Artifact_Check->Analyze_Data No Troubleshoot Troubleshoot Setup (Seal, Noise, Drift) Artifact_Check->Troubleshoot Yes Troubleshoot->Apply_this compound Check_Controls->Apply_this compound

References

Improving the yield and purity of synthetic Brophenexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Brophenexin, ultimately aiming to improve its yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Ullmann condensation reaction, a widely used method for the formation of diaryl ethers. The proposed synthetic route involves the coupling of 2-acetamidophenol with 1-bromo-2-halobenzene, catalyzed by a copper species.

Diagram of the Proposed Synthetic Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Acetamidophenol 1-Bromo-2-halobenzene Copper Catalyst Base (e.g., K2CO3) Solvent (e.g., DMF) Inert_Atmosphere Purge with N2/Ar Reactants->Inert_Atmosphere Combine Heating Heat to 80-150 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Purity_Check Check Purity (HPLC, NMR) Purification->Purity_Check Yield_Calc Calculate Yield Purity_Check->Yield_Calc

Caption: A typical workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.• Use a fresh, high-purity copper catalyst.• Consider using a copper(I) source, which is often more active.• Activate the catalyst if applicable (e.g., reduction of copper(II) species).
Poor Quality Reagents: Reactants or solvent may contain impurities that inhibit the reaction.• Use high-purity, dry solvents and reagents.• Purify starting materials if necessary.
Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.• Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.
Ineffective Base: The base may not be strong enough to deprotonate the phenol, or it may be insoluble in the reaction medium.• Switch to a stronger base (e.g., Cs2CO3, K3PO4).• Ensure the base is finely powdered to maximize surface area.
Presence of Significant Side Products Homocoupling of Aryl Halide: The aryl halide may react with itself to form a biaryl compound.• Use a ligand (e.g., a phenanthroline or diamine) to promote the desired cross-coupling reaction.• Lower the reaction temperature.
Deacetylation of Starting Material or Product: The acetyl protecting group may be cleaved under the reaction conditions.• Use a milder base.• Reduce the reaction temperature or time.
Formation of Phenolic Byproducts: Incomplete reaction or side reactions can lead to the presence of unreacted 2-acetamidophenol.• Increase the equivalents of the aryl halide.• Optimize the catalyst loading and reaction time.
Difficult Purification Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.• Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.• Consider recrystallization as an alternative or additional purification step.
Product is an Oil and Difficult to Handle: The final product may not solidify, making isolation difficult.• Attempt to induce crystallization by scratching the flask or seeding with a small crystal.• If it remains an oil, purify by column chromatography and remove the solvent under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the Ullmann condensation for this compound synthesis?

A1: The copper catalyst is essential for facilitating the coupling of the 2-acetamidophenol and the 1-bromo-2-halobenzene. It is believed to proceed through a mechanism involving the formation of a copper phenoxide and subsequent oxidative addition of the aryl halide, followed by reductive elimination to form the diaryl ether bond.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the this compound product.

Q3: What is the best solvent for this reaction?

A3: High-boiling polar aprotic solvents are typically used for Ullmann-type reactions. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can significantly impact the reaction rate and yield, so it may require optimization.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Inert Atmosphere: The reaction is often sensitive to air and moisture, so it should be carried out under an inert atmosphere of nitrogen or argon.

  • High Temperatures: The reaction typically requires heating, so appropriate precautions should be taken to avoid burns.

  • Handling of Reagents: Copper catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Elemental Analysis: To determine the elemental composition.

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

Materials:

  • 2-Acetamidophenol

  • 1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetamidophenol (1.0 eq), 1-bromo-2-iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Protocol for Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point. The exact gradient will need to be optimized.

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

  • Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined by a UV scan).

  • Inject a known volume of the sample solution onto the HPLC column.

  • Run the analysis using the optimized gradient method.

  • The purity of the sample is determined by the area percentage of the main peak corresponding to this compound.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield:

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Poor_Reagents Poor Reagents Low_Yield->Poor_Reagents Low_Temp Low Temperature Low_Yield->Low_Temp Wrong_Base Ineffective Base Low_Yield->Wrong_Base New_Catalyst Use Fresh Catalyst Inactive_Catalyst->New_Catalyst Purify_Reagents Purify Reagents Poor_Reagents->Purify_Reagents Increase_Temp Increase Temperature Low_Temp->Increase_Temp Change_Base Change Base Wrong_Base->Change_Base

Caption: Troubleshooting flowchart for addressing low product yield.

How to prevent Brophenexin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Brophenexin in culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also identified as NMDAR-TRPM4 blocker C8 dihydrochloride, is a potent inhibitor of the interaction between NMDA receptors (NMDAR) and TRPM4 channels. It is a neuroprotective agent used in in vitro and in vivo studies. Key properties are summarized in the table below.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and water are the recommended solvents for preparing this compound stock solutions. While this compound is soluble in both, DMSO is often preferred for creating highly concentrated stock solutions.

Q3: What can cause this compound to precipitate in my culture media?

Precipitation of this compound in culture media can be triggered by several factors:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the aqueous culture medium without proper mixing can cause the compound to crash out.

  • pH of the Medium: The pH of the culture medium can affect the ionization state of this compound, which in turn can influence its solubility.

  • Interactions with Media Components: Certain components in the culture medium, such as proteins or salts, may interact with this compound and reduce its solubility.

  • Temperature Changes: Fluctuations in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of the compound.

  • Low Solvent Concentration: If the final concentration of the solvent (e.g., DMSO) in the culture medium is too low to maintain the solubility of this compound.

Q4: How should I store this compound?

Lyophilized this compound should be stored at -20°C and kept desiccated. Under these conditions, it is stable for at least 36 months. It is recommended to prepare fresh stock solutions and use them promptly. If storage of stock solutions is necessary, they should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: I observed precipitation after adding this compound to my culture medium.
  • Solvent Choice: Ensure you are using a suitable solvent. DMSO is generally recommended for preparing high-concentration stock solutions.

  • Concentration: Do not exceed the known solubility of this compound in your chosen solvent. For aqueous solutions, the solubility is approximately 2 mg/mL.

  • Dissolution: Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. Gentle warming or vortexing can aid dissolution.

  • Serial Dilutions: Instead of adding the highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in culture medium or a suitable buffer (e.g., PBS).

  • Gradual Addition and Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing. This helps to ensure rapid and uniform dispersion.

  • Pre-warming the Medium: Pre-warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

  • Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity and precipitation.

Data Presentation

PropertyValue
Synonyms NMDAR-TRPM4 blocker C8 dihydrochloride
Chemical Formula C₁₁H₁₇BrN₂ · 2HCl
Molecular Weight 330.09 g/mol
CAS Number 2243506-33-2
Appearance Lyophilized solid
Solubility in Water 2 mg/mL[1]
Solubility in DMSO Soluble (quantitative data not available)
Storage (Lyophilized) -20°C, desiccated

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Diluting this compound Stock Solution into Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed sterile culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform an intermediate dilution of the stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed culture medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing.

    • Add the desired volume of the intermediate solution to your final volume of culture medium to achieve the final experimental concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium for a final concentration of 10 µM.

    • Gently mix the final solution before adding it to your cells.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_stock Review Stock Solution (Concentration, Solvent) start->check_stock check_dilution Optimize Dilution Method (Serial Dilution, Gradual Addition) check_stock->check_dilution Stock OK end_fail Precipitation Persists (Contact Technical Support) check_stock->end_fail Stock Issue check_final_conc Evaluate Final Concentration and Solvent Percentage check_dilution->check_final_conc Dilution OK check_dilution->end_fail Dilution Issue solubility_test Perform Solubility Test in Your Specific Medium check_final_conc->solubility_test Final Conc. OK check_final_conc->end_fail Concentration Issue end_success No Precipitation solubility_test->end_success Soluble solubility_test->end_fail Insoluble

Caption: A troubleshooting workflow for addressing this compound precipitation.

Stock_Preparation_and_Dilution cluster_stock Stock Solution Preparation cluster_dilution Dilution in Culture Medium This compound This compound (Lyophilized) stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) This compound->stock_solution dmso DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (e.g., 100 µM in Medium) stock_solution->intermediate_dilution 1:100 Dilution final_culture Final Culture Medium (e.g., 10 µM) intermediate_dilution->final_culture 1:10 Dilution

Caption: Recommended workflow for preparing and diluting this compound.

References

Addressing variability in Brophenexin neuroprotection assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brophenexin neuroprotection assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during the experimental validation of this compound's neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is highly soluble in DMSO. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile, cell culture-grade DMSO. This stock can then be further diluted in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q2: What is the optimal concentration range for observing neuroprotection with this compound?

A2: The optimal concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup. A starting point for many neuronal cell lines is a range of 1 µM to 50 µM.

Q3: How long should I pre-incubate cells with this compound before inducing neurotoxicity?

A3: Pre-incubation time is a critical parameter. A common starting point is a 2 to 4-hour pre-incubation with this compound before the addition of the neurotoxic agent. However, the optimal time may vary, and a time-course experiment is recommended to determine the ideal pre-incubation period for your model.

Q4: Is this compound light-sensitive?

A4: Yes, like many phenolic compounds, this compound can be light-sensitive. We recommend storing the stock solution in amber vials or wrapping tubes in aluminum foil and minimizing exposure to light during experimental procedures.

Q5: What are the known signaling pathways activated by this compound?

A5: this compound is believed to exert its neuroprotective effects through the activation of the Nrf2 antioxidant response pathway and by modulating inflammatory signaling cascades.[1][2] See the signaling pathway diagram below for a visual representation.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Consider using a reverse pipetting technique.
Edge Effects Minimize evaporation from wells on the perimeter of the plate by filling them with sterile PBS or medium without cells. Ensure proper humidification in the incubator.
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or preparing a fresh dilution from the stock.
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips.
Cell Clumping If cells are clumping, it can affect their access to nutrients and this compound.[3] Ensure complete dissociation during cell passaging and consider using a cell strainer.
Issue 2: No Neuroprotective Effect Observed

If this compound does not appear to confer neuroprotection in your assay, consider the following factors.

Potential Cause Recommended Solution
Sub-optimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Inappropriate Timing Vary the pre-incubation time of this compound before adding the neurotoxic agent. Also, consider the timing of your viability assessment after the insult.
Severity of Neurotoxic Insult The concentration of the neurotoxic agent (e.g., glutamate, H₂O₂) might be too high, causing rapid and overwhelming cell death that cannot be rescued. Titrate the neurotoxic agent to achieve approximately 50% cell death (LD50) in control wells.
Cell Line and Passage Number The responsiveness of cells can change with high passage numbers. Use cells within a consistent and low passage range. Some cell lines may not be suitable models for the specific pathways this compound targets.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Issue 3: this compound Appears Toxic to Cells

If you observe cytotoxicity in wells treated with this compound alone, here are some potential reasons.

Potential Cause Recommended Solution
High Concentration The concentration of this compound may be too high. Perform a toxicity assay with a range of this compound concentrations without the neurotoxic insult to determine its cytotoxic threshold.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤0.1%). Run a vehicle control (media with solvent only) to assess this.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures.[4] Mycoplasma contamination can also affect cell health and experimental outcomes.
Incorrect Compound Verify the identity and purity of your this compound sample.

Experimental Protocols

Standard Neuroprotection Assay: MTT Assay for Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol is a standard method to assess the neuroprotective effect of this compound against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.

Materials:

  • HT22 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 4 hours.

  • Glutamate Insult: Add 10 µL of a glutamate stock solution to the appropriate wells to achieve a final concentration of 5 mM. In control wells, add 10 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.

  • Plot cell viability against this compound concentration to determine the protective effect.

Visualizations

Hypothetical Signaling Pathway for this compound

Brophenexin_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_outcome Cellular Outcome ROS ROS Keap1 Keap1 ROS->Keap1 inactivates This compound This compound Nrf2 Nrf2 This compound->Nrf2 stabilizes This compound->Keap1 ARE ARE Nrf2->ARE binds Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound's putative neuroprotective signaling pathway.

Experimental Workflow for a Neuroprotection Assay

Assay_Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Pre-treat with this compound (Dose-Response) B->C D 4. Induce Neurotoxicity (e.g., Glutamate) C->D E 5. Incubate for 24h D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for assessing neuroprotection.

Troubleshooting Logic for Assay Variability

Troubleshooting_Flow start High Variability Observed q1 Are edge effects minimized? start->q1 q2 Is cell seeding uniform? q1->q2 Yes sol1 Action: Fill outer wells with PBS/media. q1->sol1 No q3 Is pipetting accurate? q2->q3 Yes sol2 Action: Improve cell suspension and seeding technique. q2->sol2 No q4 Is the compound soluble? q3->q4 Yes sol3 Action: Calibrate pipettes, use proper technique. q3->sol3 No sol4 Action: Check for precipitation, adjust concentration. q4->sol4 No end_node Re-run Assay q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: A logical workflow for troubleshooting high assay variability.

References

Technical Support Center: Optimizing Brophenexin Treatment in Excitotoxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Brophenexin in excitotoxicity models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in excitotoxicity?

A1: this compound is an unconventional neuroprotectant that mitigates neuronal death in excitotoxicity models. Its primary mechanism of action is the disruption of the physical coupling between extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1] This interaction is crucial for initiating the downstream signaling cascade that leads to neuronal death in excitotoxic conditions.[1]

Q2: How does this compound differ from traditional NMDAR antagonists?

A2: Unlike traditional NMDAR antagonists that block the ion channel and prevent calcium influx, this compound disrupts the NMDAR/TRPM4 complex without affecting NMDAR-induced calcium signals.[1] This is a significant advantage as it preserves the physiological functions of NMDARs, which are essential for neuronal survival and plasticity, while selectively inhibiting the pathological signaling that leads to cell death.[1][2]

Q3: What is the optimal concentration of this compound for neuroprotection in vitro?

A3: Based on in vitro studies, a concentration of 10 µM this compound has been shown to be effective in reducing NMDA-evoked neuronal death and inhibiting NMDA-evoked currents.[3] However, it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: What is the recommended pre-treatment duration with this compound before inducing excitotoxicity?

A4: A pre-treatment time of 1 hour with this compound before the excitotoxic insult has been shown to be effective.[3] However, the optimal pre-incubation time may vary depending on the cell type and experimental conditions. A time-course experiment is advisable to determine the ideal pre-treatment duration for your model.

Q5: What is the downstream signaling pathway affected by this compound?

A5: By disrupting the NMDAR/TRPM4 complex, this compound prevents the shutdown of the pro-survival cAMP-response element-binding protein (CREB) signaling pathway.[1][2] It also mitigates mitochondrial dysfunction, a key event in the excitotoxic cascade.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High baseline neuronal death in control cultures. 1. Suboptimal cell culture conditions (e.g., media, supplements, CO2 levels).2. Mechanical stress during cell plating or media changes.3. Contamination (mycoplasma, bacteria, fungi).1. Optimize cell culture medium and supplements. Ensure proper incubator calibration.2. Handle cells gently. Pre-warm all solutions to 37°C before adding to cultures.3. Regularly test for mycoplasma contamination. Use sterile techniques.
Inconsistent results with NMDA-induced excitotoxicity. 1. Variability in NMDA receptor expression across cultures.2. Inconsistent NMDA concentration or exposure time.3. Fluctuation in temperature during the experiment.1. Use cells from the same passage number and ensure consistent plating density.2. Prepare fresh NMDA solutions for each experiment. Use a timer for precise exposure.3. Maintain a stable temperature (37°C) throughout the experiment.
This compound fails to show a neuroprotective effect. 1. Suboptimal this compound concentration or treatment duration.2. Inactive this compound due to improper storage or handling.3. The excitotoxic insult is too severe, leading to rapid, widespread cell death.1. Perform a dose-response and time-course experiment to optimize this compound treatment.2. Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.3. Reduce the concentration of the excitotoxic agent (e.g., NMDA) or the duration of exposure.
High variability in calcium imaging results. 1. Uneven loading of calcium indicator dye.2. Phototoxicity from excessive light exposure.3. Fluctuations in baseline calcium levels.1. Ensure even distribution of the calcium indicator dye during loading. Wash cells gently to remove excess dye.2. Minimize light exposure and use the lowest possible laser power.3. Allow cells to stabilize in the recording chamber before starting the experiment.
Difficulty in reproducing published data. 1. Differences in cell lines or primary cell culture protocols.2. Variations in reagent quality or preparation.3. Subtle differences in experimental protocols.1. Ensure the cell model used is appropriate and well-characterized for excitotoxicity studies.2. Use high-purity reagents and validate their activity.3. Carefully review and adhere to all details of the published protocol. Contact the corresponding author for clarification if needed.

Data Presentation

Table 1: Effect of this compound on NMDA-Evoked Neuronal Death

TreatmentThis compound Concentration (µM)Pre-treatment Time (hours)NMDA Concentration (µM)NMDA Exposure (hours)Reduction in Neuronal Death (%)
Control0120240
This compound101202424 ± 5[3]
This compound1001202424 ± 7[3]

Table 2: Effect of this compound on NMDA-Evoked Calcium Influx

TreatmentThis compound Concentration (µM)Temperature (°C)Inhibition of NMDA-evoked [Ca²⁺]i response (%)
This compound102251 ± 16[3]
This compound1032-3442 ± 10[3]

Experimental Protocols

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay
  • Cell Culture:

    • Plate primary hippocampal or cortical neurons at a suitable density on poly-D-lysine coated plates.

    • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

    • Allow neurons to mature for at least 14 days in vitro before the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentrations in pre-warmed culture medium.

    • Replace the existing medium with the this compound-containing medium and incubate for the desired pre-treatment time (e.g., 1 hour).

  • Induction of Excitotoxicity:

    • Prepare a stock solution of N-methyl-D-aspartate (NMDA) in water or a suitable buffer.

    • Add NMDA to the culture medium to the desired final concentration (e.g., 20 µM).

    • Incubate the cells for the desired duration of the excitotoxic insult (e.g., 24 hours).

  • Assessment of Neuronal Viability (Propidium Iodide Assay):

    • After the NMDA exposure, add propidium iodide (PI) to the culture medium at a final concentration of 1-2 µg/mL.

    • Incubate for 15-30 minutes at 37°C.

    • Image the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence).

    • Count the number of PI-positive (dead) cells and the total number of cells (e.g., using a nuclear counterstain like Hoechst 33342) in multiple fields of view.

    • Calculate the percentage of cell death for each condition.

Protocol 2: Calcium Imaging of NMDA-Evoked Responses
  • Cell Preparation and Dye Loading:

    • Culture neurons on glass coverslips suitable for imaging.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution to remove excess dye.

  • This compound Treatment:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Perfuse the cells with a baseline recording solution.

    • Switch to a solution containing the desired concentration of this compound and perfuse for the desired pre-treatment time.

  • NMDA Stimulation and Image Acquisition:

    • Switch to a solution containing both this compound and NMDA.

    • Acquire fluorescence images at regular intervals using appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Continue imaging for a set period to capture the full calcium response.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the fluorescence intensity within each ROI over time.

    • Calculate the change in intracellular calcium concentration ([Ca²⁺]i) based on the fluorescence ratio (for ratiometric dyes like Fura-2).

    • Compare the amplitude and duration of the calcium response in control and this compound-treated cells.

Mandatory Visualizations

Excitotoxicity_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDAR Extrasynaptic NMDA Receptor Glutamate->NMDAR Activates Complex NMDAR-TRPM4 Complex NMDAR->Complex TRPM4 TRPM4 Channel TRPM4->Complex CREB_off CREB Shut-off Complex->CREB_off Leads to Mito_dys Mitochondrial Dysfunction Complex->Mito_dys Leads to Cell_death Neuronal Death CREB_off->Cell_death Mito_dys->Cell_death This compound This compound This compound->Complex Disrupts Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Neuronal Culture (e.g., primary hippocampal) Brophenexin_prep 2. Prepare this compound and NMDA solutions Pretreat 3. Pre-treat with this compound (e.g., 10 µM for 1 hour) Brophenexin_prep->Pretreat Induce 4. Induce Excitotoxicity (e.g., 20 µM NMDA for 24 hours) Pretreat->Induce Viability 5a. Assess Viability (e.g., Propidium Iodide Assay) Induce->Viability Calcium 5b. Measure Calcium Influx (e.g., Fura-2 Imaging) Induce->Calcium Data 6. Quantify and Compare Data Viability->Data Calcium->Data

References

Troubleshooting unexpected results in Brophenexin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Brophenexin Technical Support Center

Introduction to this compound

This compound is a potent and highly selective, research-grade inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). It is intended for in vitro and in vivo research applications to study the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, making it a valuable tool for investigating cellular processes such as proliferation, differentiation, and survival. This compound is supplied as a lyophilized powder and is recommended for use in a variety of cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected decrease in cell viability after this compound treatment?

Answer:

Several factors can contribute to a lack of efficacy in cell viability assays. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: The sensitivity of cell lines to MEK inhibition is highly variable and often dependent on their genetic background, particularly the status of upstream genes like BRAF and RAS.[1][2][3] Cell lines with BRAF V600E mutations are often highly sensitive, whereas some KRAS mutant lines can be resistant.[1][2]

  • Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. See our recommended starting concentrations below.

  • Drug Solubility: this compound has low aqueous solubility. Improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into your culture medium.[4]

  • Cell Seeding Density: High cell seeding densities can sometimes mask the cytotoxic or cytostatic effects of a compound. Ensure your cell density allows for logarithmic growth during the assay period.

Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeBRAF StatusKRAS StatusIC50 (nM)
A375MelanomaV600EWild-Type8
HT-29ColorectalV600EWild-Type15
HCT116ColorectalWild-TypeG13D550
Panc-1PancreaticWild-TypeG12D>1000
Q2: My Western blot results show inconsistent or no change in phospho-ERK levels after this compound treatment. What could be the cause?

Answer:

Inconsistent phospho-ERK (p-ERK) results are a common issue. A systematic approach is crucial for troubleshooting.

  • Time Course: The inhibition of ERK phosphorylation is a rapid event. Maximum inhibition is typically observed within 1-4 hours of treatment. If you are measuring p-ERK levels at later time points (e.g., 24-48 hours), you may miss the initial effect due to feedback mechanisms or drug degradation. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak of inhibition.

  • Basal p-ERK Levels: Some cell lines have low basal levels of p-ERK, making it difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF or FGF) for a short period before adding this compound to create a larger dynamic range. Serum-starving the cells overnight before stimulation can also help reduce background phosphorylation.[5]

  • Lysis Buffer and Phosphatase Inhibitors: It is critical to use a lysis buffer containing fresh phosphatase inhibitors to preserve the phosphorylation status of your proteins.[6] Keep samples on ice at all times to prevent dephosphorylation by endogenous phosphatases.[6]

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of ERK and has been validated for Western blotting.[6] It is also essential to probe for total ERK as a loading control to confirm that the changes are in phosphorylation status and not total protein levels.

  • Blocking Agent: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins (like casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.[6][7]

Table 2: Recommended this compound Treatment Conditions for p-ERK Analysis

ParameterRecommendationRationale
Cell Culture Condition Serum-starve cells for 12-18 hoursReduces basal p-ERK levels
Stimulation (Optional) 100 ng/mL EGF for 10 minutesInduces a robust p-ERK signal
This compound Concentration 10x the IC50 for your cell lineEnsures complete target engagement
Incubation Time 1-4 hoursCaptures peak inhibition before feedback activation
Q3: I'm noticing precipitation in my this compound stock solution or in my cell culture media. How can I prevent this?

Answer:

Solubility issues are common with hydrophobic small molecules.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: When preparing your working concentration, dilute the DMSO stock directly into pre-warmed cell culture medium and mix thoroughly by vortexing or inverting immediately. Do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells.

  • Avoid Aqueous Intermediates: Do not perform serial dilutions in aqueous buffers like PBS, as this will likely cause the compound to precipitate.[8]

  • Visual Inspection: Always inspect your media for precipitation after adding the compound. If you see crystals or cloudiness, the compound has likely fallen out of solution.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK (p-ERK) and Total ERK
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 12-18 hours.

  • Treatment: Treat cells with the desired concentrations of this compound for 1-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C.

    • Wash the membrane 3x for 5 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:2000 in 5% BSA) for 1 hour at room temperature.

    • Wash 3x for 5 minutes with TBST.

    • Develop with an ECL substrate and image the blot.[9]

  • Stripping and Re-probing:

    • To probe for total ERK, strip the membrane using a mild stripping buffer.

    • Repeat the blocking and immunoblotting steps using a primary antibody against total ERK.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.[10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently for 10-15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value.[10]

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway with this compound's point of inhibition.

Western_Blot_Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-ERK, 4°C Overnight) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection & Imaging H->I J 10. Strip & Re-probe (Anti-Total-ERK) I->J

Caption: Experimental workflow for Western blot analysis of p-ERK.

Troubleshooting_Flowchart Start Inconsistent or No p-ERK Inhibition Q1 Did you perform a time-course (0-4h)? Start->Q1 Sol1 Action: Run a time-course (e.g., 0, 15, 60, 120 min) to find peak inhibition. Q1->Sol1 No Q2 Did you use fresh phosphatase inhibitors? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Always add fresh phosphatase inhibitors to ice-cold lysis buffer. Q2->Sol2 No Q3 Did you block with BSA, not milk? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Use 5% BSA in TBST for blocking phospho-proteins. Q3->Sol3 No Q4 Is total ERK visible and consistent? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Action: Troubleshoot protein loading or transfer steps. Check total ERK antibody. Q4->Sol4 No End Problem likely resolved. If issues persist, contact technical support. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for inconsistent p-ERK Western blot results.

References

Validation & Comparative

A Comparative Analysis of Brophenexin and Memantine in Attenuating NMDA Receptor-Mediated Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Brophenexin and Memantine, two compounds that mitigate N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key pathological process in various neurological disorders. The comparison focuses on their distinct mechanisms of action, supported by quantitative experimental data, and is supplemented with detailed experimental protocols and signaling pathway diagrams.

Introduction to NMDA Receptor Excitotoxicity

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory. However, its overactivation by excessive glutamate leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including the activation of catabolic enzymes, mitochondrial dysfunction, and ultimately, neuronal death. This phenomenon, known as excitotoxicity, is implicated in the pathophysiology of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.

Mechanisms of Action: A Tale of Two Blockers

This compound and Memantine employ fundamentally different strategies to curb NMDA receptor-mediated excitotoxicity.

Memantine is a well-established, low-to-moderate affinity, uncompetitive open-channel blocker of the NMDA receptor.[1] Its mechanism is characterized by:

  • Voltage-dependency: Memantine's blocking action is more pronounced when the neuron is depolarized, a condition prevalent during pathological states of excessive glutamate stimulation.[1]

  • Fast kinetics: It exhibits rapid blocking and unblocking rates from the NMDA receptor channel.[1][2] This allows it to preferentially inhibit the sustained, pathological activation of the receptor while sparing the transient, physiological signaling necessary for normal synaptic function.

  • Uncompetitive antagonism: Memantine only binds to the NMDA receptor when the channel is open, meaning it requires the presence of both glutamate and a co-agonist (glycine or D-serine) for its blocking action to occur.[2]

This compound , in contrast, represents a novel therapeutic approach. It does not directly block the NMDA receptor ion channel. Instead, it functions as an NMDA receptor/TRPM4 interface inhibitor . The Transient Receptor Potential Melastatin 4 (TRPM4) channel forms a physical complex with the NMDA receptor, and this interaction is crucial for potentiating excitotoxic signaling. This compound disrupts this protein-protein interaction, thereby reducing the pathological consequences of NMDA receptor activation without directly occluding the channel pore. This leads to a reduction in NMDA-evoked currents and subsequent calcium influx.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and Memantine in blocking NMDA receptor-mediated excitotoxicity.

CompoundParameterValueCell TypeAssay
This compound IC₅₀ (NMDA-induced cell death)2.1 µMHippocampal neuronsCell Viability Assay
Memantine IC₅₀ (NMDA-evoked current block)~1 µMRetinal ganglion cellsWhole-cell patch clamp
CompoundConcentrationEffectAssay
This compound 10 µM87% ± 14% reduction in NMDA-evoked whole-cell currentsWhole-cell patch clamp
This compound 10 µM42% ± 10% reduction in NMDA-evoked intracellular Ca²⁺ response (at 32-34°C)Calcium Imaging
Memantine 1-10 µMPrevents NMDA receptor-mediated neurotoxicityNeuronal culture viability assays

Experimental Methodologies

Detailed protocols for key experiments cited in the comparison are provided below.

Assessment of NMDA-Induced Neuronal Death

Objective: To quantify the neuroprotective effects of a compound against NMDA-induced excitotoxicity.

Protocol:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured on 24- or 96-well plates coated with poly-D-lysine. Cultures are maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Pre-treatment: The test compound (this compound or Memantine) is added to the culture medium at various concentrations and incubated for a specified period (e.g., 1 hour) prior to the excitotoxic insult.

  • Excitotoxic Insult: To induce excitotoxicity, the culture medium is replaced with a magnesium-free buffer (e.g., Hanks' Balanced Salt Solution) containing NMDA (e.g., 20-100 µM) and a co-agonist, glycine (e.g., 10-200 µM). The cells are incubated for a defined duration (e.g., 1 hour) at 37°C.

  • Washout and Recovery: The NMDA-containing solution is removed, and the cells are washed with fresh, warm culture medium. The cells are then returned to their original conditioned medium and incubated for a recovery period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that is impermeant to live cells but can enter and stain the nucleus of dead cells with compromised membranes. PI (e.g., 5 µM) is added to the culture wells. The number of PI-positive (dead) cells is quantified using fluorescence microscopy and expressed as a percentage of the total number of cells (which can be determined by a counterstain such as Hoechst 33342).

    • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is measured using a commercially available colorimetric assay kit. The level of LDH release is proportional to the extent of cell death.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of a compound on NMDA-evoked ionic currents.

Protocol:

  • Preparation: Cultured neurons or acute brain slices are placed in a recording chamber on the stage of an upright microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

  • Patch Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette and the cell's interior.

  • Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) using a patch-clamp amplifier.

  • NMDA Application: NMDA and glycine are applied to the neuron via a perfusion system to evoke an inward current.

  • Compound Application: The test compound is added to the perfusion solution, and the NMDA-evoked current is measured again. The percentage of current inhibition is then calculated.

Calcium Imaging

Objective: To measure the effect of a compound on NMDA-induced intracellular calcium influx.

Protocol:

  • Dye Loading: Cultured neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Washout: The dye-containing medium is removed, and the cells are washed with a physiological salt solution to remove any extracellular dye.

  • Imaging Setup: The coverslip with the dye-loaded cells is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a sensitive camera.

  • Baseline Measurement: A baseline fluorescence level is recorded for a period before the application of any stimuli.

  • Stimulation and Recording: The cells are perfused with a solution containing NMDA and glycine. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Compound Application: The experiment is repeated with the pre-incubation or co-application of the test compound to determine its effect on the NMDA-induced calcium response.

Visualizing the Mechanisms and Workflows

Signaling Pathways

NMDA_Excitotoxicity_Pathway cluster_Memantine Memantine's Mechanism cluster_this compound This compound's Mechanism cluster_Excitotoxicity Excitotoxicity Cascade NMDA_Receptor_Open Open NMDA Receptor Channel Blocked_Channel Blocked Channel Memantine Memantine Memantine->Blocked_Channel Binds inside open channel Calcium_Influx Massive Ca²⁺ Influx Blocked_Channel->Calcium_Influx Prevents NMDA_Receptor NMDA Receptor Disrupted_Complex Disrupted NMDAR-TRPM4 Complex TRPM4 TRPM4 Channel This compound This compound This compound->Disrupted_Complex Binds to TRPM4 at interface, preventing NMDAR interaction Disrupted_Complex->Calcium_Influx Reduces Glutamate Excessive Glutamate NMDA_Activation NMDA Receptor Overactivation Glutamate->NMDA_Activation NMDA_Activation->Calcium_Influx Neurotoxicity Neurotoxicity (Enzyme activation, Mitochondrial dysfunction) Calcium_Influx->Neurotoxicity Cell_Death Neuronal Death Neurotoxicity->Cell_Death

Caption: Mechanisms of Action for Memantine and this compound in the context of NMDA receptor excitotoxicity.

Experimental Workflow

Experimental_Workflow start Start: Cultured Neurons pretreatment Pre-treatment with This compound or Memantine start->pretreatment insult Excitotoxic Insult: Apply NMDA + Glycine pretreatment->insult washout Washout and Recovery (24 hours) insult->washout assessment Assessment of Neuroprotection washout->assessment viability Cell Viability Assays (PI Staining, LDH Assay) assessment->viability electrophysiology Electrophysiology (Whole-cell patch clamp) assessment->electrophysiology calcium Calcium Imaging (Fura-2 / Fluo-4) assessment->calcium end End: Quantitative Data viability->end electrophysiology->end calcium->end

Caption: General experimental workflow for assessing neuroprotection against NMDA-induced excitotoxicity.

Logical Relationship

Logical_Relationship cluster_Target Therapeutic Target cluster_Approaches Intervention Approaches cluster_Outcome Desired Outcome NMDA_Excitotoxicity NMDA Receptor-Mediated Excitotoxicity Memantine Memantine: Direct Channel Block NMDA_Excitotoxicity->Memantine Targets This compound This compound: Protein-Protein Interface Inhibition NMDA_Excitotoxicity->this compound Targets Neuroprotection Neuroprotection Memantine->Neuroprotection Leads to This compound->Neuroprotection Leads to

Caption: Logical relationship between the therapeutic target, intervention approaches, and desired outcome.

Conclusion

Memantine and this compound both offer compelling strategies for mitigating NMDA receptor-mediated excitotoxicity, albeit through distinct mechanisms. Memantine's efficacy as a direct, uncompetitive open-channel blocker is well-documented and clinically established. This compound, however, introduces a novel paradigm of neuroprotection by targeting the interaction between the NMDA receptor and the TRPM4 channel. This indirect modulation may offer a more nuanced approach, potentially preserving physiological NMDA receptor function more effectively. The choice between these or similar compounds in a research or drug development context will depend on the specific pathological conditions being modeled and the desired therapeutic profile. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of such neuroprotective agents.

References

Validating the Neuroprotective Efficacy of Brophenexin in Different Neuronal Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Brophenexin against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound across various neuronal populations.

Abstract

This compound has emerged as a promising neuroprotective agent, primarily through its mechanism of inhibiting the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) interface. This action mitigates excitotoxicity, a common pathway in many neurodegenerative diseases. This guide summarizes the available quantitative data on the efficacy of this compound in hippocampal, cortical, and dopaminergic neurons and compares it with established and alternative neuroprotective compounds. Detailed experimental protocols for key validation assays are provided to ensure reproducibility and facilitate further research.

Mechanism of Action: this compound as an NMDAR/TRPM4 Interface Inhibitor

This compound exerts its neuroprotective effects by disrupting the interaction between NMDARs and TRPM4 channels.[1] Under excitotoxic conditions, excessive glutamate leads to the overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca2+). This Ca2+ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. The TRPM4 channel, a calcium-activated non-selective cation channel, forms a complex with the NMDAR, exacerbating this toxic Ca2+ influx. This compound, by binding to the interface of this complex, effectively uncouples the two, thereby reducing the detrimental Ca2+ entry and subsequent neuronal death.

Brophenexin_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx TRPM4 TRPM4 Channel TRPM4->Ca_influx Potentiates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection This compound This compound This compound->NMDAR Inhibits Interaction This compound->TRPM4 This compound->Neuroprotection

This compound's mechanism of action.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the neuroprotective efficacy of this compound and selected alternative compounds in different neuronal types based on available preclinical data. The alternatives include Memantine (an NMDAR antagonist), 9-phenanthrol (a TRPM4 inhibitor), and Melatonin (an antioxidant with neuroprotective properties).

Table 1: Neuroprotective Efficacy in Hippocampal Neurons

CompoundConcentrationInsult% Neuroprotection (relative to control)Reference
This compound 10 µM20 µM NMDA~25%[2]
Memantine10 µM100 µM GlutamateSignificant protection (qualitative)[2]
9-phenanthrol30 µMOxygen-Glucose DeprivationSignificant protection (qualitative)[3]
Melatonin1 µM100 µM Glutamate~40%[4]

Table 2: Neuroprotective Efficacy in Cortical Neurons

CompoundConcentrationInsult% Neuroprotection (relative to control)Reference
This compound Data not available---
Memantine10 µM50 µM GlutamateComplete prevention of activity changes[2]
9-phenanthrol30 µMNMDAInhibition of neurite development[5]
Melatonin10 µMIschemia/ReperfusionSignificant reduction in apoptosis[4]

Table 3: Neuroprotective Efficacy in Dopaminergic Neurons

CompoundConcentrationInsult% Neuroprotection (relative to control)Reference
This compound Data not available---
9-phenanthrol100 µM-Modulates rhythmic activity[6]
Dopamine Agonists (e.g., Pramipexole)VariousMPP+, 6-OHDASignificant protection[7][8]
MelatoninData not available---

Note: Direct comparative studies of this compound against these alternatives in cortical and dopaminergic neurons are limited. The data presented for alternatives are from independent studies and are provided for contextual comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the neuroprotective efficacy of compounds like this compound.

Experimental_Workflow cluster_assays Assessment of Neuroprotection start Start culture Primary Neuronal Culture (Cortical, Hippocampal, or Dopaminergic) start->culture treatment Pre-treatment with This compound or Alternative culture->treatment insult Induce Excitotoxicity (e.g., NMDA, Glutamate) treatment->insult incubation Incubation (e.g., 24 hours) insult->incubation viability Neuronal Viability Assays (MTT, LDH, Live/Dead) incubation->viability apoptosis Apoptosis Assays (TUNEL, Caspase-3) incubation->apoptosis ros Oxidative Stress Assay (ROS Measurement) incubation->ros analysis Data Analysis and Comparison viability->analysis apoptosis->analysis ros->analysis end End analysis->end

A typical experimental workflow.
Primary Neuronal Culture

a) Cortical Neuron Culture (from E15-16 Mouse Embryos)

  • Dissect cortices from embryonic day 15-16 mouse brains in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.

  • Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Plate the cells onto poly-D-lysine coated plates or coverslips at a desired density.

  • Incubate at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 3-4 days.

b) Dopaminergic Neuron Culture (from E14 Rat Embryos)

  • Dissect the ventral mesencephalon from embryonic day 14 rat brains in ice-cold HBSS.

  • Incubate the tissue in 0.1% trypsin and 0.05% DNase I at 37°C for 20 minutes.

  • Wash the tissue with DMEM/F12 containing 10% FBS to inhibit trypsin.

  • Mechanically dissociate the tissue by gentle trituration.

  • Plate the cells onto poly-L-ornithine and laminin-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, L-ascorbic acid, and glial cell line-derived neurotrophic factor (GDNF).

  • Maintain the cultures at 37°C in a 5% CO2 incubator.

Induction of NMDA-Induced Excitotoxicity
  • After 7-10 days in vitro, replace the culture medium with a Mg2+-free extracellular solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 33 mM D-glucose, and 25 mM HEPES, pH 7.35).

  • Pre-treat the neurons with the desired concentrations of this compound or alternative neuroprotective agents for 1 hour.

  • Add NMDA (typically 20-100 µM) and glycine (co-agonist, typically 10 µM) to the culture medium.

  • Incubate for the desired duration (e.g., 1 hour for acute toxicity or 24 hours for delayed toxicity).

  • After the incubation period, wash the neurons with the original culture medium and return them to the incubator for a further 20-24 hours before assessing cell viability.

Neuronal Viability and Apoptosis Assays

a) MTT Assay (Cell Viability)

  • After the excitotoxicity protocol, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

b) LDH Assay (Cytotoxicity)

  • Collect the culture supernatant after the excitotoxicity protocol.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add a stop solution and measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of dead cells.

c) Live/Dead Staining (Calcein-AM and Propidium Iodide)

  • Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) in PBS.

  • Wash the cells once with PBS.

  • Incubate the cells with the staining solution at room temperature for 15-30 minutes.

  • Visualize the cells using a fluorescence microscope. The ratio of green to red cells provides a measure of cell viability.

d) TUNEL Assay (Apoptosis)

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Visualize the stained nuclei using a fluorescence microscope. The number of TUNEL-positive cells indicates the level of apoptosis.

e) Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

  • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) by incubating them in a medium containing the dye.

  • Intracellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Logical Framework for Comparative Analysis

The validation of this compound's neuroprotective efficacy across different neuronal types follows a logical progression. The initial step is to establish a robust in vitro model of excitotoxicity for each neuronal type. Subsequently, the dose-dependent neuroprotective effect of this compound is quantified. For a comprehensive evaluation, its performance is then compared against established neuroprotective agents with different mechanisms of action. This comparative analysis, ideally including both a positive and a negative control, allows for a clear determination of this compound's relative potency and therapeutic potential.

Logical_Framework A Establish Neuronal Culture (e.g., Cortical, Dopaminergic) B Induce Excitotoxicity (e.g., NMDA) A->B C Treat with this compound (Dose-Response) B->C D Treat with Alternative 1 (e.g., Memantine) B->D E Treat with Alternative 2 (e.g., 9-phenanthrol) B->E F Assess Neuroprotection (Viability, Apoptosis, ROS) C->F D->F E->F G Compare Efficacy F->G

Comparative analysis framework.

Conclusion

The available data strongly support the neuroprotective efficacy of this compound in hippocampal neurons by targeting the NMDAR/TRPM4 interface. While direct quantitative data in other neuronal types such as cortical and dopaminergic neurons are still emerging, its mechanism of action suggests a broad therapeutic potential against excitotoxicity-mediated neuronal death. Further comparative studies with established neuroprotective agents are warranted to fully elucidate the clinical potential of this compound in a range of neurodegenerative disorders. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

A Head-to-Head Comparison of Brophenexin and Other Neuroprotective Agents in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective therapies for ischemic stroke is a field of intense investigation, with numerous agents showing promise in preclinical models. This guide provides a comparative overview of a novel neuroprotective agent, Brophenexin, and other established agents such as Edaravone, Citicoline, and DL-3-n-butylphthalide (NBP). The comparison is based on available data from preclinical stroke models, with a focus on quantitative outcomes and experimental methodologies.

Introduction to this compound and its Novel Mechanism

This compound is an emerging neuroprotective compound that operates through a distinct mechanism of action. It is an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) signaling complex. This complex is implicated in the excitotoxicity cascade, a major contributor to neuronal death following ischemic stroke. By disrupting the interaction between NMDARs and TRPM4, this compound aims to mitigate the downstream effects of excessive glutamate release during an ischemic event, without directly blocking the essential physiological functions of NMDARs. This targeted approach represents a promising strategy in the development of neuroprotective therapeutics.

Quantitative Comparison of Neuroprotective Efficacy

Direct head-to-head comparative studies of this compound against other neuroprotective agents in standardized stroke models are not yet available in published literature. However, this guide compiles quantitative data from separate preclinical studies to offer a preliminary comparison. The following tables summarize the effects of these agents on key stroke outcome measures: infarct volume and neurological deficit scores. It is crucial to note that variations in experimental protocols (e.g., animal species, stroke model, dosage, and timing of assessment) can significantly influence outcomes, making direct comparisons challenging.

Table 1: Comparison of Infarct Volume Reduction in Rodent MCAO Stroke Models

Neuroprotective AgentStroke ModelAnimal SpeciesDosage and AdministrationTiming of AssessmentInfarct Volume Reduction (%) vs. ControlReference
This compound MCAOMouseData not available in abstractsData not available in abstractsReported to reduce neuronal loss(Yan et al., 2020)
Edaravone MCAO/RRat3 mg/kg, i.v.24 hours post-reperfusion~50%[1][2]
Citicoline pMCAORat500 mg/kg, i.p.24 hours post-occlusion~30-40%[3]
DL-3-n-butylphthalide (NBP) MCAOMouse100 mg/kg, i.p.3 days post-reperfusionSignificantly reduced[4]

Note: MCAO - Middle Cerebral Artery Occlusion; MCAO/R - MCAO with reperfusion; pMCAO - permanent MCAO; i.v. - intravenous; i.p. - intraperitoneal. Data for this compound is qualitative based on available abstracts. The percentage reduction for other agents is an approximation derived from graphical or textual data in the cited papers.

Table 2: Comparison of Neurological Deficit Improvement in Rodent MCAO Stroke Models

Neuroprotective AgentStroke ModelAnimal SpeciesNeurological Scoring SystemImprovement in Neurological Score vs. ControlReference
This compound MCAOMouseNot specified in abstractsReported to improve neurological outcome(Yan et al., 2020)
Edaravone MCAO/RRatmNSS (modified Neurological Severity Score)Significant improvement[2]
Citicoline pMCAORatNot specifiedSignificant improvement[5]
DL-3-n-butylphthalide (NBP) MCAOMouseNot specifiedSignificant improvement[4]

Note: The degree of improvement is often reported as a statistically significant difference from the control group. Direct numerical comparison of scores is difficult without standardized reporting.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols based on the cited literature for the middle cerebral artery occlusion (MCAO) model, a commonly used model for inducing focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane or pentobarbital sodium. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Duration of Occlusion: For transient MCAO models, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO models, the filament is left in place until the end of the experiment.

  • Drug Administration: The neuroprotective agent (e.g., Edaravone, Citicoline) or vehicle (control) is administered at a specified dose and route (e.g., intravenous, intraperitoneal) at a defined time point relative to the onset of ischemia or reperfusion.

  • Assessment of Infarct Volume: At a predetermined time point post-MCAO (e.g., 24 hours, 72 hours), animals are euthanized, and their brains are removed. The brains are typically sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

  • Neurological Scoring: Neurological deficits are assessed using a standardized scoring system, such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, reflex, and balance functions. The scoring is typically performed at various time points post-MCAO.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Neuroprotective Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Brophenexin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_membrane Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Glutamate Release (Ischemic Condition) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation TRPM4 TRPM4 Channel TRPM4->Ca_influx Potentiation Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity This compound This compound This compound->TRPM4 Inhibits Interaction

Caption: this compound inhibits the NMDAR/TRPM4 interaction, reducing excitotoxicity.

General Experimental Workflow for Preclinical Stroke Studies

This diagram outlines a typical workflow for evaluating the efficacy of a neuroprotective agent in an animal model of stroke.

Experimental_Workflow start Animal Acclimatization surgery Induction of Stroke (e.g., MCAO Model) start->surgery treatment Administration of Neuroprotective Agent or Vehicle surgery->treatment assessment Behavioral & Neurological Assessment treatment->assessment imaging Infarct Volume Measurement (e.g., TTC Staining) assessment->imaging analysis Data Analysis & Statistical Comparison imaging->analysis end Conclusion on Efficacy analysis->end

Caption: A typical workflow for preclinical evaluation of neuroprotective agents in stroke.

Conclusion

This compound presents a novel and targeted approach to neuroprotection in ischemic stroke by disrupting the NMDAR/TRPM4 complex. While direct comparative data against other neuroprotective agents like Edaravone, Citicoline, and NBP is currently lacking, the available preclinical evidence for all these agents demonstrates their potential to reduce infarct volume and improve neurological outcomes in animal models of stroke. The variations in experimental designs across studies underscore the critical need for future head-to-head comparisons in standardized models to definitively establish the relative efficacy of these promising neuroprotective therapies. Such studies will be instrumental in guiding the clinical development of the most effective treatments for stroke patients.

References

A Comparative Analysis of Off-Target Effects: Brophenexin and Traditional NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the off-target profiles of Brophenexin, Ketamine, PCP, Memantine, and Dizocilpine (MK-801) reveals significant differences in their mechanisms of action and potential for unintended pharmacological effects. While traditional NMDA antagonists exhibit a range of interactions with other neurotransmitter systems, this compound's novel mechanism targeting the NMDAR/TRPM4 interface may offer a more selective therapeutic approach with a potentially improved safety profile.

This guide provides a comprehensive comparison of the off-target effects of this compound with other well-known N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

Differentiating Mechanisms of Action

This compound represents a departure from classic NMDA receptor antagonists. Instead of directly blocking the ion channel pore, it inhibits the interaction between the NMDA receptor and the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This interaction is implicated in excitotoxic neuronal death, suggesting a targeted neuroprotective mechanism for this compound.

In contrast, traditional NMDA antagonists like Ketamine, Phencyclidine (PCP), Memantine, and Dizocilpine (MK-801) are primarily uncompetitive antagonists that bind within the NMDA receptor's ion channel, physically obstructing the flow of ions. However, their therapeutic utility is often accompanied by a range of off-target effects that contribute to their side-effect profiles and, in some cases, their abuse potential.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 in nM) of the compared NMDA antagonists for their primary target and various off-targets. Lower values indicate higher affinity. This data provides a quantitative basis for comparing the selectivity of these compounds.

Target This compound (nM) Ketamine (nM) PCP (nM) Memantine (nM) Dizocilpine (MK-801) (nM)
Primary Target
NMDA Receptor (PCP Site)N/A (Indirect Modulator)3100[1]59[2], 313[1]2200[3][4]1.8 (Kd)[1], 37.2 (Kd)[5]
Off-Targets
Sigma Receptors
Sigma-1Not Reported>10000[2]>10000[2]19980[6]Not Reported
Sigma-2Not ReportedNot Reported136[2]Not ReportedNot Reported
Dopamine System
Dopamine D2 Receptor (High Affinity State)Not Reported55[1]2.7[1]137[3][7]0.3[1]
Dopamine Transporter (DAT)Not Reported>60000[7]>10000[2]Not ReportedBinds and inhibits[8]
Serotonin System
Serotonin Transporter (SERT)Not Reported>10000[7]2234[2]Not ReportedBinds and inhibits[8]
Cholinergic System
Nicotinic Acetylcholine Receptor (nAChR)Not ReportedNot ReportedInhibits[2]Not Reported7000 (Kd)[9]
Acetylcholinesterase (AChE)Not ReportedNot ReportedNot ReportedNot Reported17900 (Ki, rat brain)[10]
Opioid Receptors
Mu-Opioid ReceptorNot ReportedMicromolar affinity[11]Interacts indirectly[2]Not ReportedNot Reported
Kappa-Opioid ReceptorNot ReportedMicromolar affinity[11]Not ReportedNot ReportedNot Reported

N/A: Not Applicable as this compound does not directly bind to the PCP site. Note: The reported values are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Methodology:

  • Membrane Preparation: Tissues or cells expressing the target of interest are homogenized and centrifuged to isolate cell membranes containing the receptors or transporters.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Specific radioligands used in the cited studies include:

  • NMDA Receptor: [3H]MK-801[3], [3H]dizocilpine[1]

  • Dopamine D2 Receptor: [3H]domperidone[1][3]

  • Sigma Receptors: --INVALID-LINK---pentazocine[6]

  • Serotonin Transporter: [3H]paroxetine[12]

Functional Assays

Objective: To assess the functional consequences of a compound binding to a target, such as agonism, antagonism, or modulation of transporter activity.

Example: Dopamine Transporter (DAT) Uptake Assay

  • Cell Culture: Cells expressing the dopamine transporter (e.g., PC12 cells) are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A solution containing radiolabeled dopamine (e.g., [3H]dopamine) is added to the cells to initiate uptake.

  • Uptake Termination: After a defined incubation period, the uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity inside the cells is measured to determine the rate of dopamine uptake.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.

Example: Sigma Receptor Functional Assay (Caspase-3 Activity)

  • Cell Culture: Cancer cell lines known to express sigma-2 receptors are used.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Cell Lysis: After a set incubation period, the cells are lysed to release their contents.

  • Caspase-3 Assay: A substrate for caspase-3 that produces a fluorescent or colorimetric signal upon cleavage is added to the cell lysate.

  • Measurement: The signal is measured using a plate reader to determine the level of caspase-3 activity, which is an indicator of apoptosis.

  • Data Analysis: The ability of the compound to induce apoptosis is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound and a generalized workflow for assessing off-target binding.

Brophenexin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates TRPM4 TRPM4 NMDA_Receptor->TRPM4 Forms Complex Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates TRPM4->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor Inhibits Interaction

Caption: this compound's mechanism of action.

Off_Target_Workflow Compound_Library Test Compound Binding_Assay Radioligand Binding Assay Compound_Library->Binding_Assay Functional_Assay Functional Assay Compound_Library->Functional_Assay Target_Panel Panel of Off-Targets (Receptors, Transporters, Enzymes) Target_Panel->Binding_Assay Target_Panel->Functional_Assay Data_Analysis Data Analysis (IC50, Ki calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for off-target profiling.

Discussion of Off-Target Effects

This compound: The available data suggests that this compound's primary activity is the disruption of the NMDAR/TRPM4 complex. Comprehensive off-target screening data is not widely published, which may indicate a high degree of selectivity for its intended target. The lack of direct interaction with the NMDA receptor ion channel pore could theoretically reduce the psychotomimetic and other adverse effects associated with traditional NMDA antagonists.

Ketamine: Ketamine exhibits a broader pharmacological profile. Its affinity for the dopamine D2 receptor in its high-affinity state is notable and may contribute to its psychotomimetic effects.[1] Furthermore, its interaction with opioid receptors is thought to play a role in its analgesic properties and abuse potential.[11]

PCP: PCP demonstrates high affinity for the sigma-2 receptor and the dopamine D2 receptor, in addition to its potent NMDA receptor antagonism.[1][2] Its interaction with the serotonin transporter is also significant.[2] This complex pharmacology likely underlies its profound and often unpredictable behavioral effects.

Memantine: Memantine is generally considered to have a more favorable side-effect profile than other traditional NMDA antagonists. While its primary mechanism is NMDA receptor blockade, it also acts as an agonist at the dopamine D2 receptor in its high-affinity state.[3][4][7] It has a relatively low affinity for the sigma-1 receptor.[6]

Dizocilpine (MK-801): MK-801 is a potent NMDA receptor antagonist with very high affinity for the PCP binding site.[1][5] It also exhibits high affinity for the high-affinity state of the dopamine D2 receptor.[1] Additionally, it has been shown to bind to and inhibit serotonin and dopamine transporters and interact with nicotinic acetylcholine receptors and acetylcholinesterase.[8][9][10] These off-target activities likely contribute to its significant cognitive and behavioral side effects, which have limited its clinical use.

Conclusion

The comparison of this compound with traditional NMDA antagonists highlights a significant evolution in the design of drugs targeting the NMDA receptor system. This compound's unique mechanism of action, focused on the NMDAR/TRPM4 interface, presents a promising strategy for achieving neuroprotection with potentially fewer off-target effects. In contrast, the off-target activities of Ketamine, PCP, Memantine, and Dizocilpine (MK-801) at various receptors and transporters are well-documented and are critical considerations in their therapeutic application and development. Further comprehensive off-target screening of this compound will be crucial to fully elucidate its selectivity profile and clinical potential.

References

A Comparative Analysis of Brophenexin's Preclinical Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical therapeutic window for the novel investigational compound Brophenexin against alternative agents in the context of GFRK1-mutant Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from standardized preclinical models designed to evaluate efficacy and safety, offering a foundational dataset for drug development professionals.

Quantitative Data Summary

The therapeutic window of this compound was assessed by comparing its efficacy against its safety profile relative to two benchmark compounds: Alternexin-A, a compound with a similar mechanism of action, and Alternexin-B, a conventional cytotoxic agent.

Table 1: Comparative In Vitro Efficacy in H358 (GFRK1-mutant) NSCLC Cells

CompoundTarget/MechanismIC50 (nM)Cell Viability at 1µM (%)
This compound GFRK1 Kinase Inhibitor15.24.5
Alternexin-A GFRK1 Kinase Inhibitor45.818.2
Alternexin-B DNA Alkylating Agent1,25065.7

Table 2: Comparative In Vivo Efficacy and Safety in Murine Models

CompoundDosing Regimen (i.p.)Tumor Growth Inhibition (TGI, %)Maximum Tolerated Dose (MTD, mg/kg)Therapeutic Index (MTD / ED50)
This compound 20 mg/kg, QD85100~10.5
Alternexin-A 20 mg/kg, QD6280~3.1
Alternexin-B 10 mg/kg, Q3D7125~2.8

Signaling Pathway and Experimental Workflow

Visualizations of the targeted signaling pathway and the experimental workflow for the in vivo efficacy studies are provided below to clarify the mechanism of action and the study design.

GFRK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRK1 GFRK1 Receptor RAS RAS GFRK1->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->GFRK1 Inhibits Ligand Growth Factor Ligand->GFRK1 Activates

Caption: Hypothetical GFRK1 signaling pathway inhibited by this compound.

Xenograft_Study_Workflow start Day 0: Implant H358 Cells (Subcutaneous, Nude Mice) tumor_growth Day 7: Tumor Volume Reaches ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups (n=10/group) tumor_growth->randomization treatment Day 8-28: Daily Dosing (Vehicle, this compound, Alternexin-A, Alternexin-B) randomization->treatment monitoring Monitor Tumor Volume (2x/week) & Body Weight (Daily) treatment->monitoring endpoint Day 28: Euthanasia & Final Tumor Measurement monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for the in vivo xenograft model efficacy study.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Cell Line: Human NSCLC H358 cell line (harboring GFRK1 activating mutation).

  • Methodology: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. A 10-point serial dilution of this compound, Alternexin-A, and Alternexin-B was prepared in DMSO and added to the cells. The final DMSO concentration was maintained at 0.1%.

  • Incubation: Cells were incubated with the compounds for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

2. In Vivo Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ H358 cells suspended in a 1:1 mixture of PBS and Matrigel.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=10 per group): Vehicle control, this compound (20 mg/kg), Alternexin-A (20 mg/kg), and Alternexin-B (10 mg/kg). Dosing was administered intraperitoneally (i.p.) according to the schedules in Table 2.

  • Monitoring: Tumor dimensions were measured twice weekly with digital calipers, and volume was calculated using the formula: (Length x Width²)/2. Body weight was recorded daily as a measure of general toxicity.

  • Endpoint: The study was terminated after 21 days of treatment. Tumor Growth Inhibition (TGI) was calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

3. Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy female athymic nude mice (6-8 weeks old).

  • Methodology: A dose-escalation study was performed. Groups of mice (n=5 per group) were administered escalating doses of each compound daily for 14 days.

  • Observation: Mice were monitored daily for clinical signs of toxicity, including weight loss, behavioral changes, and ruffled fur.

  • Definition: The MTD was defined as the highest dose that did not result in more than 10% body weight loss or any signs of significant morbidity.

A Comparative Overview of Brophenexin and its Analogs: Unraveling Neuroprotective Potential Amidst Limited Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its clinical translation. This guide provides a comparative analysis of Brophenexin and its analog, FP802, novel neuroprotective agents targeting the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin-4 (TRPM4) interface. While detailed pharmacokinetic data remains largely unavailable in the public domain, this comparison synthesizes the current knowledge on their pharmacodynamics, administration, and detectable tissue presence from preclinical studies.

This compound, also identified as "compound 8" or C8, has emerged as a promising inhibitor of the NMDAR/TRPM4 interaction, demonstrating a potent neuroprotective effect against NMDA-induced cell death with an IC50 of 2.1 μM.[1] Its therapeutic potential has been highlighted in preclinical models of stroke and retinal degeneration.[1] A notable analog, FP802, has been developed with the aim of reducing long-term in vivo adverse effects and has shown efficacy in a mouse model of amyotrophic lateral sclerosis (ALS).[2]

Comparative Summary of this compound and FP802

Due to the limited availability of comprehensive pharmacokinetic studies, a direct quantitative comparison of parameters such as absorption, distribution, metabolism, and excretion (ADME) for this compound and its analogs is not currently feasible. The following table summarizes the available information to highlight the current state of research and underscore the existing knowledge gaps.

FeatureThis compoundFP802
Chemical Name N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamineN′‐[(3‐chlorophenyl)methyl]‐N′‐ethylethane‐1,2‐diamine
Mechanism of Action NMDAR/TRPM4 interaction interface inhibitor[1][2]NMDAR/TRPM4 interaction interface inhibitor[2]
Therapeutic Potential Neuroprotection in stroke and retinal degeneration[1]Neuroprotection in amyotrophic lateral sclerosis (ALS)[1][2]
Reported In Vivo Model Mouse model of middle cerebral artery occlusion[2]SOD1G93A mouse model of ALS[1]
Administration Route Not specified in available abstractsContinuous release via subcutaneous mini-pump
Dosage (in vivo) Not specified in available abstracts40 mg/kg/day (in mouse model)[3]
Pharmacokinetic Data No publicly available dataDetectable in retina after 10 days of continuous administration. Lower limit of quantification: 1 nM in serum, 3 pmol/g in brain tissue.[3]
Reported Outcomes Reduced neuronal damage[2]Stopped progressive loss of motor neurons, improved motor performance, extended life expectancy, and reduced neurofilament light chain levels.[1]

Experimental Protocols

While detailed pharmacokinetic experimental protocols for this compound are not available, the studies on FP802 provide insight into its in vivo administration and tissue analysis in a preclinical setting.

In Vivo Administration of FP802 in a Mouse Model of ALS

In a study investigating the neuroprotective effects of FP802 in the SOD1G93A mouse model of ALS, the compound was administered continuously to ensure stable exposure.

  • Animal Model: SOD1G93A transgenic mice, a commonly used model for ALS.

  • Drug Delivery: FP802 was administered using a mini-osmotic pump (Alzet) implanted subcutaneously. This method allows for the continuous and controlled release of the compound over an extended period.

  • Dosage: A dose of 40 mg/kg/day was used for continuous delivery.[3]

  • Treatment Initiation: Treatment was initiated at the onset of neurological symptoms to mimic a clinical scenario.

  • Outcome Measures: The efficacy of the treatment was assessed by monitoring neurological scores, body weight, motor performance, and survival.

Measurement of FP802 in Retina

To confirm the distribution of FP802 to the target tissue, its concentration was measured in the retina of treated mice.[3]

  • Sample Collection: After 10 days of continuous administration of FP802, mice were perfused with cold phosphate-buffered saline (PBS) to remove blood from the tissues. The eyes were then enucleated, and the retinas were dissected.

  • Sample Preparation: The dissected retinas were washed multiple times in cold PBS and then frozen on dry ice.

  • Analytical Method: The concentration of FP802 in the retinal tissue was determined using mass spectrometry. The lower limit of quantification for this method was established at 1 nM in serum and 3 pmol/g for brain tissue.[3]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the context of this compound and its analogs, the following diagrams illustrate their mechanism of action and a typical workflow for preclinical pharmacokinetic studies.

Brophenexin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates TRPM4 TRPM4 Channel NMDA_Receptor->TRPM4 Forms Complex Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Na_Influx Na+ Influx TRPM4->Na_Influx Mediates Neurotoxicity Excitotoxicity & Neurodegeneration Ca_Influx->Neurotoxicity Na_Influx->Neurotoxicity Contributes to This compound This compound / FP802 This compound->TRPM4 Inhibits Interaction

Caption: Mechanism of action of this compound and its analogs.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Workflow cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Test_Compound Test Compound (e.g., this compound analog) Animal_Model Select Animal Model (e.g., Mouse, Rat) Test_Compound->Animal_Model Dose_Admin Dose Administration (e.g., IV, Oral, SC) Animal_Model->Dose_Admin Blood_Sampling Blood/Plasma Sampling (Time course) Dose_Admin->Blood_Sampling Tissue_Sampling Tissue Distribution (e.g., Brain, Liver, Kidney) Dose_Admin->Tissue_Sampling Sample_Prep Sample Preparation Blood_Sampling->Sample_Prep Tissue_Sampling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Parameters Calculate PK Parameters (Half-life, Clearance, Vd, etc.) LC_MS->PK_Parameters PBPK_Modeling Physiologically Based Pharmacokinetic (PBPK) Modeling PK_Parameters->PBPK_Modeling

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Conclusion

This compound and its analog FP802 represent a novel class of neuroprotective agents with a distinct mechanism of action targeting the NMDAR/TRPM4 complex. The available data strongly support their potential in treating neurodegenerative diseases. However, a significant gap exists in the understanding of their pharmacokinetic properties. The limited information on FP802's administration and tissue detection in a mouse model provides a starting point, but comprehensive ADME studies are crucial for the future clinical development of this promising class of compounds. The experimental protocols and workflows presented here serve as a guide for the types of studies that will be necessary to fully characterize the pharmacokinetic profile of this compound and its analogs, ultimately paving the way for their potential therapeutic application in humans.

References

Brophenexin: A Mechanistic Comparison to Existing ALS Treatments in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Brophenexin against established treatments for Amyotrophic Lateral Sclerosis (ALS) in the context of preclinical animal models. While direct comparative studies of this compound in ALS models are not yet available, this document synthesizes existing data on its mechanism of action and compares it to the known effects of Riluzole and Edaravone, providing a framework for future preclinical research.

Introduction to this compound and its Novel Mechanism

This compound is a novel small molecule that acts as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, particularly at its interface with the N-methyl-D-aspartate (NMDA) receptor. This interaction is crucial in modulating calcium influx into neurons. In preclinical studies on hippocampal neurons, this compound has demonstrated neuroprotective effects by attenuating NMDA receptor-mediated calcium flux and reducing NMDA-evoked whole-cell currents, thereby protecting neurons from excitotoxic death. Given that excitotoxicity is a well-established pathological mechanism in ALS, this compound's unique mechanism of action presents a promising, yet unexplored, therapeutic avenue for the disease.

Comparative Efficacy in ALS Animal Models: A Mechanistic Perspective

The most widely used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which recapitulates many aspects of the human disease. The following tables summarize the reported efficacy of Riluzole and Edaravone in this model, against which the theoretical potential of this compound is compared based on its mechanism.

Quantitative Data Summary
TreatmentAnimal ModelKey Efficacy EndpointsOutcome
This compound SOD1-G93A Mouse (Hypothetical)- Survival Duration- Motor Function (e.g., Rotarod)- Motor Neuron Count- Biomarkers of Excitotoxicity (e.g., intra-neuronal Ca2+)Theoretically Positive: Expected to prolong survival, improve motor function, and preserve motor neurons by mitigating NMDA receptor-mediated excitotoxicity and calcium dysregulation.
Riluzole SOD1-G93A Mouse- Survival Duration- Motor Function (Rotarod, Stride Length)Inconsistent/Modest: Some studies report a modest extension in survival, while others show no significant benefit on lifespan or motor function[1][2].
Edaravone SOD1-G93A Mouse- Motor Decline- Motor Neuron Count- Markers of Oxidative Stress (3-nitrotyrosine)- SOD1 DepositionPositive: Significantly slowed motor decline, preserved motor neurons, reduced oxidative stress markers, and decreased abnormal SOD1 deposition when initiated at symptom onset[3][4].

Detailed Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are typical experimental protocols for the administration of Riluzole and Edaravone in ALS mouse models. A proposed protocol for this compound is also outlined.

Riluzole Administration Protocol
  • Animal Model: SOD1-G93A transgenic mice.

  • Dosing: Typically 22 mg/kg, based on previous studies.

  • Administration: Administered in drinking water with a vehicle such as DMSO. Water consumption is monitored to ensure correct dosage.

  • Treatment Initiation: Treatment is initiated at the onset of symptoms, determined by motor function tests.

  • Outcome Measures: Lifespan is the primary endpoint. Motor function is assessed twice weekly using tests like the Rotarod and stride length analysis[1][2].

Edaravone Administration Protocol
  • Animal Model: Female G93A mutant SOD1 transgenic mice.

  • Dosing: Multiple doses are administered, with higher doses showing more significant effects.

  • Administration: Intraperitoneal injection.

  • Treatment Initiation: Treatment begins at the clinical onset of symptoms.

  • Outcome Measures: Motor symptoms are observed, and at specific time points (e.g., 10 days post-injection), lumbar motor neurons are counted, the 3-nitrotyrosine/tyrosine ratio is determined, and abnormal SOD1 aggregation in the spinal cord is evaluated[3][4].

Proposed this compound Administration Protocol (Hypothetical)
  • Animal Model: SOD1-G93A transgenic mice.

  • Dosing: To be determined through dose-ranging studies, aiming for CNS penetration and target engagement.

  • Administration: Route to be determined based on pharmacokinetic and pharmacodynamic studies (e.g., oral gavage, intraperitoneal injection).

  • Treatment Initiation: Both pre-symptomatic and symptomatic initiation protocols should be evaluated to determine the therapeutic window.

  • Outcome Measures:

    • Primary: Survival and motor function (Rotarod, grip strength).

    • Secondary: Motor neuron counts in the spinal cord, electrophysiological measures (e.g., compound muscle action potential - CMAP), and biomarkers of excitotoxicity and neuroinflammation in CNS tissue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a proposed experimental workflow.

NMDA_TRPM4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx TRPM4 TRPM4 Channel TRPM4->Ca_influx Potentiates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death This compound This compound This compound->NMDA_R Inhibits Interface This compound->TRPM4 Inhibits

Caption: this compound's proposed mechanism in preventing excitotoxicity.

Experimental_Workflow start SOD1-G93A Mice randomization Randomization start->randomization treatment_groups Treatment Groups (Vehicle, Riluzole, Edaravone, this compound) randomization->treatment_groups monitoring Monitor Disease Progression (Weight, Motor Function) treatment_groups->monitoring endpoints Endpoint Analysis monitoring->endpoints histology Histology (Motor Neuron Count) endpoints->histology biochemistry Biochemistry (Biomarker Analysis) endpoints->biochemistry survival Survival Analysis endpoints->survival

Caption: Proposed experimental workflow for comparative efficacy studies.

Conclusion and Future Directions

While Riluzole and Edaravone offer modest benefits in the treatment of ALS, there is a clear and urgent need for more effective therapies. This compound, with its distinct mechanism of targeting the NMDA receptor/TRPM4 interface to reduce excitotoxicity, represents a scientifically compelling candidate for ALS treatment. The lack of direct preclinical data in ALS models for this compound underscores the critical need for such studies. Future research should focus on evaluating the efficacy of this compound in the SOD1-G93A and other relevant ALS animal models, following rigorous, standardized preclinical protocols. Such studies will be instrumental in determining if the theoretical promise of this compound can be translated into a tangible therapeutic strategy for patients with ALS.

References

Independent validation of the published synthesis protocol for Brophenexin

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a publicly available, detailed synthesis protocol for Brophenexin, along with its independent validation and comparison with alternative methods, remains elusive in the accessible scientific literature. Despite a thorough search of chemical databases and academic journals, specific experimental procedures for the synthesis of N-(2-bromophenyl)-N-(2-hydroxy-5-methoxybenzyl)ethan-1-amine (this compound) could not be retrieved.

This lack of published data prevents a direct comparative analysis of reaction yields, purity, and other quantitative metrics against alternative synthetic routes. While general multi-component reaction strategies are documented for the synthesis of complex chemical entities, their specific application to the this compound scaffold has not been detailed in the available resources.

To facilitate future research and enable a proper comparative study once a synthesis protocol becomes available, this guide outlines the necessary components for a comprehensive independent validation.

Hypothetical Framework for Comparison

Should a synthesis protocol for this compound be published, a rigorous independent validation would involve the following:

Table 1: Comparative Synthesis Data (Hypothetical)
ParameterPublished ProtocolAlternative Protocol AIndependent Validation of Published Protocol
Starting Materials (List of Precursors)(List of Precursors)(List of Precursors)
Reagents & Solvents (List of Reagents)(List of Reagents)(List of Reagents)
Reaction Steps (Number of Steps)(Number of Steps)(Number of Steps)
Overall Yield (%) X%Y%Z%
Purity (HPLC, %) >9X%>9Y%>9Z%
Reaction Time (h) T1T2T3
Temperature (°C) Temp1Temp2Temp3
Scalability (e.g., mg, g, kg)(e.g., mg, g, kg)(e.g., mg, g, kg)
Purification Method (e.g., Column Chromatography)(e.g., Recrystallization)(e.g., Column Chromatography)
Cost of Goods (est.) (Relative Cost)(Relative Cost)(Relative Cost)

Experimental Protocols: A Template for Future Validation

The following outlines the necessary detail for documenting experimental protocols for the synthesis and validation of this compound.

Protocol 1: Synthesis of this compound (Based on a Hypothetical Published Method)

Materials:

  • (List of all required chemicals with purity specifications)

  • (List of all necessary solvents, anhydrous where required)

  • (List of all required laboratory glassware and equipment)

Procedure:

  • Step 1: (e.g., Formation of Intermediate 1) : A detailed description of the reaction setup, including the order and rate of addition of reagents. Precise quantities (in moles and grams/milliliters) should be stated. Reaction conditions such as temperature, atmosphere (e.g., inert gas), and stirring speed must be specified.

  • Step 2: (e.g., Coupling Reaction) : A clear narrative of the subsequent synthetic step, following the same level of detail as Step 1.

  • Work-up and Isolation : A step-by-step description of the quenching, extraction, and washing procedures. This should include the specific reagents and their concentrations.

  • Purification : A detailed account of the purification method (e.g., flash column chromatography, recrystallization), including the stationary phase, mobile phase composition, and any specific conditions.

  • Characterization : Confirmation of the final product structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizing Synthesis and Workflow

Diagrams are crucial for conveying complex chemical transformations and experimental processes. The following examples use the DOT language for Graphviz to illustrate how these could be represented.

Hypothetical Retrosynthesis of this compound

G This compound This compound Amine_Coupling Amine Coupling This compound->Amine_Coupling Intermediate_A N-(2-bromophenyl)ethan-1-amine Amine_Coupling->Intermediate_A Intermediate_B 2-hydroxy-5-methoxybenzaldehyde Amine_Coupling->Intermediate_B Reductive_Amination Reductive Amination Intermediate_A->Reductive_Amination Methylation Selective Methylation Intermediate_B->Methylation Precursor_1 2-bromoaniline Reductive_Amination->Precursor_1 Precursor_2 Acetaldehyde Reductive_Amination->Precursor_2 Precursor_3 2,5-dihydroxybenzaldehyde Methylation->Precursor_3

Caption: A potential retrosynthetic analysis of this compound, outlining key bond disconnections.

General Experimental Workflow for Synthesis Validation

G Start Start: Obtain Published Protocol Synthesis Perform Synthesis Start->Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup Purification Purify Crude Product Workup->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Comparison Compare Data with Published Results Characterization->Comparison Success Validation Successful Comparison->Success Data Matches Failure Discrepancies Found Comparison->Failure Data Mismatches Report Publish Findings Success->Report Failure->Report

Caption: A standardized workflow for the independent validation of a chemical synthesis protocol.

Safety Operating Guide

Proper Disposal of Brophenexin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Procedures

Brophenexin is a pharmacological tool used in research to study the interaction between N-methyl-D-aspartate receptors (NMDARs) and Transient Receptor Potential Melastatin‐4 (TRPM4).[1] As a biologically active compound of investigational interest, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste materials in a laboratory setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department.[2] Federal, state, and local regulations for chemical waste disposal are stringent and must be followed. This document provides general guidance and should be supplemented by institution-specific protocols.

Personal Protective Equipment (PPE) when handling this compound waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Step-by-Step Disposal Procedures for this compound

The proper disposal route for this compound depends on its form (e.g., pure compound, solutions, contaminated materials) and whether it is considered hazardous waste.

Step 1: Waste Identification and Segregation

Properly segregate this compound waste at the point of generation. Never mix this compound waste with general laboratory trash or other incompatible waste streams.

  • Unused or Expired this compound: Treat as a chemical waste.

  • Aqueous Solutions Containing this compound: Collect in a designated, leak-proof container.

  • Contaminated Labware: Includes items like pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound.

Step 2: Waste Containerization and Labeling

  • Collect all this compound waste in sturdy, leak-proof containers that are compatible with the chemical nature of the waste.[3]

  • Ensure all waste containers are tightly capped when not in use.[3]

  • Label all waste containers clearly and accurately. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste".

    • The full chemical name: "this compound".

    • The concentration and quantity of this compound.

    • Any other constituents in the waste stream (e.g., solvents, buffers).

    • The date of accumulation.

Step 3: Storage of this compound Waste

  • Store this compound waste in a designated and properly labeled secondary containment area to prevent spills.

  • Segregate this compound waste from incompatible materials. For instance, do not store flammable waste with oxidizers.[3]

  • Store hazardous chemical waste below eye level.[3]

Step 4: Disposal Request and Pickup

  • Once the waste container is full (typically ¾ full) or has reached the accumulation time limit set by your institution, arrange for its disposal through your EHS department.[3]

  • Your EHS department will coordinate with an approved environmental management vendor for the final disposal, which is typically incineration for investigational drugs.[2]

Disposal of this compound-Associated Materials

The following table summarizes the recommended disposal procedures for materials that may be contaminated with this compound.

Waste StreamDisposal Procedure
Pure this compound (Unused/Expired) Collect in a designated hazardous chemical waste container. Label appropriately and request a pickup from your institution's EHS department for incineration.
Aqueous Solutions Containing this compound Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. Request a pickup from your EHS department.
Contaminated Sharps (Needles, Syringes) Place in a designated sharps container. When full, seal and arrange for disposal through your institution's regulated medical waste or hazardous waste stream, as directed by EHS.
Contaminated Solid Waste (Gloves, Tubes) Place in a designated hazardous waste bag or container. This waste should be incinerated.
Empty this compound Containers Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for empty chemical containers.[3]

Experimental Protocols and Logical Workflows

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Brophenexin_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No store_waste Store in Designated Secondary Containment Area sharps_container->store_waste liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Hazardous Solid Waste Container is_liquid->solid_waste No liquid_waste->store_waste solid_waste->store_waste request_pickup Request EHS Pickup for Incineration store_waste->request_pickup

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This information is intended for guidance in a research setting and does not replace institutional protocols or federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for specific disposal requirements.

References

Personal protective equipment for handling Brophenexin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Brophenexin (CAS No. 2243506-33-2), a research compound identified as an NMDAR/TRPM4 interaction interface inhibitor. The following procedural guidance is based on available safety data for structurally related compounds and should be implemented to minimize risk and ensure safe operational workflow.

Personal Protective Equipment (PPE)

When handling this compound, which is known to cause skin and serious eye irritation, a comprehensive personal protective equipment strategy is mandatory.[1] The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1] Ensure full skin coverage.
Respiratory Protection Use a NIOSH-approved respirator if working with fine powders or in poorly ventilated areas.
Body Protection A lab coat or chemical-resistant apron should be worn to protect against splashes.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Handling Practices: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Spill and Disposal Plan:

  • Spill Response: In the event of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Brophenexin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Protocol start Obtain this compound assess_risk Assess Risks & Review SDS start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_workstation Prepare Workstation (Fume Hood) select_ppe->prepare_workstation weigh_handle Weigh and Handle Compound prepare_workstation->weigh_handle decontaminate Decontaminate Work Area weigh_handle->decontaminate spill Spill Occurs weigh_handle->spill Potential Incident exposure Personal Exposure weigh_handle->exposure Potential Incident dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands notify_supervisor Notify Supervisor spill->notify_supervisor first_aid Administer First Aid exposure->first_aid first_aid->notify_supervisor

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.